8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S/c1-13-7-9-2-4-5(12-7)6(8)11-3-10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAUXEUJXJTKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571101 | |
| Record name | 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176637-10-8 | |
| Record name | 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrimido[5,4-d]pyrimidine scaffold, it serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The pyrimido[5,4-d]pyrimidine core is found in compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and safety information for this compound, intended to support research and development in the pharmaceutical sciences.
Chemical and Physical Properties
This compound is a substituted purine analog with a molecular structure that lends itself to further chemical modification. The presence of a chloro group at the 8-position and a methylthio group at the 2-position provides reactive sites for nucleophilic substitution and oxidation, respectively, enabling the generation of diverse chemical libraries for biological screening.
Core Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidine, QC-5656 | [3][4] |
| CAS Number | 176637-10-8 | [2] |
| Molecular Formula | C₇H₅ClN₄S | [2] |
| Molecular Weight | 212.66 g/mol | [3] |
| Exact Mass | 211.9923450 Da | [5] |
| Appearance | Light yellow to yellow solid | Commercial Suppliers |
Physicochemical Properties (Predicted)
| Property | Value | Source(s) |
| Boiling Point | 416.0 ± 48.0 °C | [6] |
| Density | 1.54 ± 0.1 g/cm³ | [6] |
| XLogP3 | 1.7 | [5] |
| Polar Surface Area | 76.9 Ų | [5] |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from a suitable pyrimidine precursor. A potential route involves the construction of the fused pyrimidine ring system followed by chlorination and introduction of the methylthio group.
Step 1: Synthesis of a Dihydropyrimido[5,4-d]pyrimidine Intermediate
A common method for constructing the pyrimido[5,4-d]pyrimidine core involves the cyclization of a functionalized pyrimidine. For instance, a reaction between a 4,5-diaminopyrimidine and a suitable one-carbon synthon.
Step 2: Aromatization and Chlorination
The dihydropyrimido[5,4-d]pyrimidine intermediate can be aromatized through oxidation. Subsequent chlorination of the resulting pyrimido[5,4-d]pyrimidine-dione, for example, using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), can introduce chloro groups at the 2, 4, 6, and 8 positions. The synthesis of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine from 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine using PCl₅ has been reported.
Step 3: Selective Introduction of the Methylthio Group and Reductive Dechlorination
The tetrachlorinated intermediate can then undergo selective nucleophilic substitution. Due to the differential reactivity of the chloro groups, a controlled reaction with sodium thiomethoxide (NaSMe) could potentially lead to the selective displacement of the chlorine at the 2-position. The remaining chloro groups at the 4 and 6 positions could then be removed by reductive dechlorination, for example, using hydrogen gas with a palladium catalyst, to yield the desired this compound.
Alternatively, a more regioselective approach might involve starting with a pyrimidine already bearing the 2-methylthio group and then building the second pyrimidine ring.
General Purification and Characterization
Purification: The crude product would typically be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Elemental Analysis: To determine the percentage composition of elements.
Biological Activity and Potential Signaling Pathways
The biological activity of this compound has not been extensively reported in the literature. However, the broader class of pyrimido[5,4-d]pyrimidines is known to exhibit a wide range of pharmacological effects, primarily due to their structural similarity to endogenous purines, allowing them to interact with enzymes and receptors involved in nucleic acid metabolism and cellular signaling.
Potential Mechanisms of Action
Interference with Nucleotide Synthesis: As a pyrimidine analog, this compound could potentially interfere with the de novo pyrimidine synthesis pathway, a key metabolic route for the production of nucleotides required for DNA and RNA synthesis. This is a common mechanism of action for many anticancer and antimicrobial agents.
Kinase Inhibition: The pyrimido[5,4-d]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry and has been utilized in the design of various kinase inhibitors. For instance, derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been shown to inhibit tyrosine kinases such as c-Src, BCR-Abl, EGFR, PDGFR, and FGFR.[2] It is plausible that this compound or its derivatives could exhibit inhibitory activity against various protein kinases involved in cell proliferation and survival signaling pathways.
DNA Intercalation: Some fused pyrimidine derivatives have been shown to exert their biological effects by intercalating into DNA, thereby disrupting DNA replication and transcription. A study on 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one demonstrated its ability to bind to DNA.[6]
Potential Signaling Pathway Involvement
Given the potential for interference with nucleotide synthesis, a key signaling pathway that could be affected is the de novo pyrimidine synthesis pathway.
Caption: De Novo Pyrimidine Synthesis Pathway and Potential Inhibition.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.
GHS Hazard Statements
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Measures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its chemical structure offers multiple points for modification, allowing for the exploration of structure-activity relationships. While specific biological data for this compound is limited, the broader class of pyrimido[5,4-d]pyrimidines has shown promise as inhibitors of key cellular processes, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its therapeutic potential.
Logical Workflow for Drug Discovery
Caption: Drug Discovery Workflow using the Core Compound.
References
- 1. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C7H5ClN4S | CID 15295215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido [4',5':4,5]thieno(2,3-b)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine (CAS 176637-10-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine (CAS 176637-10-8), a key heterocyclic intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides a summarized experimental protocol for its synthesis, and discusses its significant role in the development of therapeutic agents. Particular emphasis is placed on its application as a crucial building block in the synthesis of the antiplatelet drug Ticagrelor. While direct biological activity and specific signaling pathway modulation for this compound are not extensively documented in publicly available literature, its importance in medicinal chemistry is well-established.
Chemical and Physical Properties
This compound is a pyrimidine derivative with the molecular formula C₇H₅ClN₄S.[1][2] Its structure features a fused pyrimido[5,4-d]pyrimidine ring system, substituted with a chloro group at the 8-position and a methylthio group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 176637-10-8 | [1][2] |
| Molecular Formula | C₇H₅ClN₄S | [1][2] |
| Molecular Weight | 212.66 g/mol | [1] |
| Appearance | Light yellow to yellow solid | ChemicalBook |
| Boiling Point (Predicted) | 416.0 ± 48.0 °C | [3] |
| Density (Predicted) | 1.54 ± 0.1 g/cm³ | [3] |
| Storage Temperature | 2-8°C, stored under nitrogen | ChemicalBook |
| pKa (Predicted) | -1.26 ± 0.30 | ChemicalBook |
Synthesis
This compound is a key synthetic intermediate. A plausible synthetic route is described in patent literature, particularly in the context of preparing precursors for Ticagrelor. The synthesis generally involves the cyclization of a substituted pyrimidine precursor.
General Experimental Protocol
A representative synthesis involves the reaction of 2-(methylthio)pyrimidine-4,5-diamine with a suitable cyclizing agent to form the pyrimido[5,4-d]pyrimidine core, followed by chlorination.
Disclaimer: This is a generalized protocol based on available literature for related compounds. Researchers should consult specific patents and optimize conditions for their specific needs.
Step 1: Formation of the Dihydropyrimido[5,4-d]pyrimidine Intermediate
A mixture of a suitably substituted pyrimidine, such as a derivative of 4-amino-5-formyl-2-(methylthio)pyrimidine, is reacted with a nitrogen source like formamide. This reaction is typically carried out at elevated temperatures.
Step 2: Chlorination
The resulting dihydropyrimido[5,4-d]pyrimidine intermediate is then subjected to chlorination to introduce the chloro group at the 8-position. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often used in the presence of a base such as N,N-dimethylaniline. The reaction is typically refluxed until completion.
Step 3: Work-up and Purification
After the reaction, the mixture is cooled, and excess chlorinating agent is carefully quenched, for example, by pouring the reaction mixture onto ice. The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The final product can be purified by crystallization or column chromatography.
Caption: Generalized synthetic workflow for this compound.
Biological Significance and Applications
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[4][5]
Intermediate for Ticagrelor Synthesis
In the synthesis of Ticagrelor, the chloro group at the 8-position of this compound serves as a leaving group for nucleophilic substitution. It is displaced by the amine group of a chiral cyclopentane derivative to form the core structure of Ticagrelor. The methylthio group at the 2-position is also subsequently modified.
Caption: Role of the title compound in the synthesis of Ticagrelor.
Potential Biological Activities of the Pyrimido[5,4-d]pyrimidine Scaffold
While specific biological data for this compound is scarce, the broader class of pyrimido[5,4-d]pyrimidine derivatives has been investigated for a range of biological activities. These include:
-
Antitrypanosomal and Antileishmanial Agents: Some pyrimido[5,4-d]pyrimidine derivatives have shown promising activity against Trypanosoma brucei and Leishmania infantum.
-
Kinase Inhibitors: The pyrimido[5,4-d]pyrimidine scaffold is present in molecules designed as inhibitors of various kinases, which are important targets in oncology and inflammatory diseases.
-
GPR119 Agonists: Derivatives of this scaffold have been explored as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.
These findings suggest that while this compound is primarily utilized as a synthetic intermediate, its core structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting.
Table 2: Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable heterocyclic compound with significant applications in pharmaceutical research and development. Its primary role as a key intermediate in the synthesis of Ticagrelor underscores its importance in the production of life-saving medicines. While its intrinsic biological activity is not well-characterized, the pyrimido[5,4-d]pyrimidine scaffold it possesses is a recognized pharmacophore in various therapeutic areas. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further research into the direct biological effects of this and related intermediates could potentially unveil new therapeutic applications.
References
An In-depth Technical Guide to 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a heterocyclic compound belonging to the pyrimidopyrimidine class, a group of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the molecular structure, physicochemical properties, and synthesis of this compound. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide consolidates available information and highlights areas for future research. The potential biological significance of the broader pyrimido[5,4-d]pyrimidine scaffold is also discussed, offering a context for the potential applications of this compound.
Molecular Structure and Identification
The fundamental identity of this compound is established through its unique molecular identifiers and structural formula.
Chemical Structure
The molecule consists of a fused pyrimidine ring system, which is characteristic of the pyrimido[5,4-d]pyrimidine core. It is substituted with a chlorine atom at the 8th position and a methylthio group at the 2nd position.
Molecular and Structural Data
A summary of the key molecular and structural identifiers for this compound is presented in Table 1. This data is essential for database searches, analytical characterization, and computational modeling.
| Identifier | Value | Source |
| CAS Number | 176637-10-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₅ClN₄S | [1][3][4][5][7][8] |
| Molecular Weight | 212.66 g/mol | [1][4][5][7][8] |
| Canonical SMILES | CSC1=NC=C2C(=N1)C(=NC=N2)Cl | [1] |
| InChI Key | YBAUXEUJXJTKCH-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profiling. Currently, most of the available data for this compound are predicted through computational models. Experimental validation of these properties is a key area for future investigation.
| Property | Predicted Value | Source |
| Boiling Point | 416.0 ± 48.0 °C | [8] |
| Density | 1.54 ± 0.1 g/cm³ | [8] |
| XLogP3 | 1.7 | [1] |
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of related pyrimido[5,4-d]pyrimidine derivatives generally follows established synthetic routes in heterocyclic chemistry.[9][10] A plausible synthetic approach can be inferred from the synthesis of analogous compounds.
General Synthetic Strategy
The construction of the pyrimido[5,4-d]pyrimidine core often involves the condensation of a substituted pyrimidine with a suitable three-carbon synthon, followed by functional group interconversions to introduce the desired substituents. For this compound, a potential synthetic workflow is outlined below.
Biological Activity and Potential Applications
While the specific biological activity of this compound has not been reported, the pyrimido[5,4-d]pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.
Known Activities of the Pyrimido[5,4-d]pyrimidine Core
Studies on various derivatives of pyrimido[5,4-d]pyrimidine have revealed a broad spectrum of pharmacological activities, including:
-
Antitrypanosomal and Antileishmanial Agents: Certain derivatives have shown potent activity against Trypanosoma brucei and Leishmania infantum, the parasites responsible for sleeping sickness and leishmaniasis, respectively.[11][12][13]
-
Anti-Mycobacterium tuberculosis Agents: Novel substituted pyrimido[5,4-d]pyrimidines have demonstrated high activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[14]
-
Anticancer Activity: The pyrimido[5,4-d]pyrimidine core is found in compounds designed as cyclin-dependent kinase 2 (CDK2) inhibitors, which are promising targets for cancer therapy.[15] Some quinazoline-based pyrimidodiazepines, which share structural similarities, have also shown significant anticancer activity.[16]
Given these precedents, this compound represents a molecule of interest for screening in various biological assays, particularly in the areas of infectious diseases and oncology.
Future Research Directions
The lack of specific biological data for this compound underscores a significant knowledge gap. Future research efforts should be directed towards its synthesis, purification, and comprehensive biological evaluation.
Conclusion
This compound is a structurally defined chemical entity with potential for biological activity based on the known pharmacology of its parent scaffold. This guide has summarized the currently available information, which is primarily limited to its molecular identity and predicted properties. There is a pressing need for experimental studies to determine its physicochemical characteristics, develop a robust synthetic protocol, and investigate its biological effects. Such research will be crucial in unlocking the potential of this compound for applications in drug discovery and development.
References
- 1. This compound | C7H5ClN4S | CID 15295215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 176637-10-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound - CAS:176637-10-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 176637-10-8 [amp.chemicalbook.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. This compound CAS#: 176637-10-8 [m.chemicalbook.com]
- 9. bu.edu.eg [bu.edu.eg]
- 10. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a heterocyclic compound of interest to researchers and drug development professionals.
Chemical Identity and Properties
The compound this compound is systematically named 4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidine according to IUPAC nomenclature.[1][2] It is a member of the pyrimidopyrimidine class of compounds, which are known for their diverse biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for handling, characterization, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₄S | PubChem[1][3] |
| Molecular Weight | 212.66 g/mol | PubChem[1][4] |
| CAS Number | 176637-10-8 | PubChem[1][5] |
| IUPAC Name | 4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidine | PubChem[1] |
| Boiling Point (Predicted) | 416.0 ± 48.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.54 ± 0.1 g/cm³ | ChemicalBook[4] |
| XLogP3 | 1.7 | PubChem[1] |
| Monoisotopic Mass | 211.9923450 Da | PubChem[1] |
Synthesis and Experimental Protocols
A potential synthetic workflow is outlined below. This diagram illustrates a logical progression for the synthesis and characterization of novel pyrimido[5,4-d]pyrimidine derivatives, based on common organic chemistry practices.
Biological Activity and Potential Applications
Compounds based on the pyrimido[5,4-d]pyrimidine scaffold have shown promise in various therapeutic areas, including as anticancer and antiparasitic agents.[6] The biological activity of these compounds is often attributed to their ability to interact with key enzymes or receptors in signaling pathways.
Antiparasitic Activity
Research on pyrimido[5,4-d]pyrimidine-based compounds has demonstrated their potential as antitrypanosomal and antileishmanial agents.[6] Several derivatives have exhibited low micromolar activity against Trypanosoma brucei and Leishmania infantum.[6] The mechanism of action for these compounds is still under investigation but may involve the inhibition of essential parasitic enzymes.
Anticancer Activity
The pyrimido[5,4-d]pyrimidine core is also a feature of compounds investigated for their anticancer properties. Related structures, such as pyrimidodiazepines derived from quinazolines, have shown significant antiproliferative activity against various cancer cell lines.[7] The proposed mechanisms of action include DNA binding and the inhibition of key kinases like EGFR and VEGFR-2.[7]
The diagram below illustrates a potential signaling pathway that could be targeted by pyrimido[5,4-d]pyrimidine derivatives in the context of cancer therapy, based on the activity of related compounds.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.
Conclusion
This compound is a heterocyclic compound with a well-defined chemical structure and predictable physicochemical properties. While specific biological data for this exact molecule is limited in the public domain, the broader class of pyrimido[5,4-d]pyrimidines demonstrates significant potential in drug discovery, particularly in the development of novel anticancer and antiparasitic agents. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. This compound | C7H5ClN4S | CID 15295215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:176637-10-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound CAS#: 176637-10-8 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. Intended for an audience of researchers, scientists, and professionals in drug development, this document compiles available data into a structured format, outlines general experimental protocols for property determination, and visualizes a representative synthesis workflow.
Core Physical and Chemical Properties
This compound is a substituted pyrimidopyrimidine, a class of compounds with significant interest in medicinal chemistry. The following table summarizes its key physical and chemical properties based on available data. It is important to note that several of these properties are predicted through computational models and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₄S | PubChem[1] |
| Molecular Weight | 212.66 g/mol | PubChem[1] |
| Appearance | Light yellow to yellow solid | ChemicalBook |
| Boiling Point (Predicted) | 416.0 ± 48.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.54 ± 0.1 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | -1.26 ± 0.30 | ChemicalBook |
| Storage Temperature | 2-8°C, stored under nitrogen | ChemicalBook |
| CAS Number | 176637-10-8 | ChemicalBook, PubChem[1][3] |
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be either a manual oil bath-based system (like a Thiele tube) or an automated digital instrument. The capillary is positioned adjacent to a calibrated thermometer or temperature probe.
-
Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2°C per minute) as the expected melting point is approached.
-
Observation and Recording: The temperature at which the first signs of melting are observed (the solid begins to turn into a liquid) and the temperature at which the entire sample has completely melted are recorded. This range represents the melting point of the substance.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its application in drug discovery and development, influencing formulation, bioavailability, and purification processes.
Methodology:
-
Solvent Selection: A range of standard laboratory solvents should be tested, including but not limited to water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.
-
Sample Preparation: A precisely weighed amount of the compound is added to a known volume of the selected solvent in a vial or test tube.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours.
-
Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, more solute is added until saturation is achieved.
-
Quantification (for quantitative solubility): If a precise solubility value is required, the saturated solution is filtered to remove any excess solid, and the concentration of the dissolved compound in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
Synthesis Workflow
The synthesis of pyrimido[5,4-d]pyrimidine derivatives often involves the construction of the fused heterocyclic ring system from appropriately substituted pyrimidine precursors. While a specific, documented synthesis for this compound is not detailed in readily available literature, a generalized synthetic approach can be conceptualized. The following diagram illustrates a plausible synthetic pathway.
Caption: A generalized workflow for the synthesis of the target compound.
This visualized workflow represents a logical sequence for the synthesis of this compound, starting from a substituted pyrimidine, followed by cyclization to form the pyrimido[5,4-d]pyrimidine core, and subsequent functional group manipulations to introduce the chloro and methylthio moieties. The specific reagents and reaction conditions would need to be determined through experimental optimization.
References
Spectroscopic and Physicochemical Profile of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic and physicochemical data for the heterocyclic compound 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. Due to the limited availability of experimentally derived spectroscopic data in public databases, this document focuses on its physicochemical properties and provides generalized experimental protocols for the acquisition of key spectroscopic data.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This information is crucial for its handling, formulation, and interpretation of analytical data.
| Property | Value | Source |
| Molecular Formula | C7H5ClN4S | PubChem[1], Echemi[2] |
| Molecular Weight | 212.66 g/mol | PubChem[1], Echemi[2] |
| Exact Mass | 211.99200 Da | Echemi[2] |
| CAS Number | 176637-10-8 | Echemi[2] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 416.0±48.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.54±0.1 g/cm3 (Predicted) | ChemicalBook[3] |
Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 212.99962 | 137.9 |
| [M+Na]+ | 234.98156 | 150.7 |
| [M-H]- | 210.98506 | 137.7 |
| [M+NH4]+ | 230.02616 | 154.2 |
| [M+K]+ | 250.95550 | 145.4 |
| [M+H-H2O]+ | 194.98960 | 130.6 |
| [M+HCOO]- | 256.99054 | 147.9 |
| [M+CH3COO]- | 271.00619 | 150.6 |
| [M+Na-2H]- | 232.96701 | 145.1 |
| [M]+ | 211.99179 | 142.5 |
| [M]- | 211.99289 | 142.5 |
Source: PubChemLite[4]
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for a compound such as this compound. These protocols are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Chemical shifts should be referenced to the residual solvent peak or TMS.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Fourier transform, phase correct, and reference the spectrum to the solvent carbon signals.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., ESI, APCI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition (ESI-Q-TOF Example):
-
Ionization Mode: Positive and negative electrospray ionization.
-
Mass Range: m/z 50-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Data Analysis: Determine the monoisotopic mass from the high-resolution spectrum and use it to calculate the elemental composition.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., C-Cl, C-S, C=N, aromatic C-H).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
In-depth Technical Guide: 1H NMR Spectrum of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: An examination of the 1H NMR spectral data and experimental protocols for the characterization of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimido[5,4-d]pyrimidine core with chloro and methylthio substituents, suggests potential biological activity. Accurate structural elucidation and characterization are paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a fundamental technique for the structural analysis of organic molecules. This guide provides a detailed overview of the 1H NMR spectrum of this compound.
Molecular Structure and Proton Environments
The chemical structure of this compound (CAS No: 176637-10-8; Molecular Formula: C₇H₅ClN₄S) contains distinct proton environments that give rise to a characteristic 1H NMR spectrum. The key proton-containing groups are the methylthio (-SCH₃) group and the two protons on the pyrimidine ring.
Figure 1: Molecular structure of this compound.
Quantitative 1H NMR Data
A thorough search of scientific literature and chemical databases did not yield specific, publicly available experimental 1H NMR data for this compound. While numerous chemical suppliers list this compound and mention the availability of NMR data, the actual spectra are not published.
For the purpose of this guide, a hypothetical 1H NMR data table is presented below based on typical chemical shifts for similar heterocyclic systems. This data is for illustrative purposes only and should not be considered as experimentally verified.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~9.2 | Singlet | 1H | H-4 |
| 2 | ~9.0 | Singlet | 1H | H-6 |
| 3 | ~2.7 | Singlet | 3H | -SCH₃ |
Experimental Protocol
As no specific experimental data was found, a general protocol for acquiring a 1H NMR spectrum for a compound like this compound is provided below. This protocol is based on standard laboratory practices.
1. Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The 1H NMR spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz, 400 MHz, or higher.
-
The spectrometer is properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
3. Data Acquisition:
-
A standard one-pulse 1H NMR experiment is performed.
-
Key acquisition parameters include:
-
Pulse Width: A 90° pulse is typically used.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
-
-
The data is acquired at a constant temperature, usually 25 °C.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts (δ) of the signals are referenced to the TMS signal.
-
The integrals of the signals are calculated to determine the relative number of protons corresponding to each signal.
-
The multiplicities (e.g., singlet, doublet, triplet) and coupling constants (J) are determined from the fine structure of the signals.
Logical Workflow for Structural Elucidation
The process of characterizing a novel or known compound using 1H NMR follows a logical workflow.
Figure 2: Workflow for 1H NMR-based structural elucidation.
Mass spectrometry of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
An In-Depth Technical Guide to the Mass Spectrometry of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mass spectrometric analysis of this compound. Lacking direct experimental data in the public domain, this document synthesizes information from the mass spectrometry of analogous heterocyclic compounds to propose a theoretical fragmentation pathway under electron ionization (EI) conditions. Furthermore, it outlines a comprehensive experimental protocol for the acquisition of mass spectra for this compound. This guide is intended to serve as a valuable resource for researchers engaged in the structural elucidation and analytical characterization of pyrimido[5,4-d]pyrimidine derivatives and related nitrogen-containing heterocyclic compounds.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Mass spectrometry is a pivotal analytical technique for the structural confirmation and purity assessment of such novel compounds. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint that is invaluable for structural elucidation. This guide will explore the theoretical mass spectrometric behavior of this compound, focusing on the fragmentation pathways under electron ionization.
Molecular Properties
A foundational understanding of the molecular properties of this compound is essential for interpreting its mass spectrum.
| Property | Value |
| Molecular Formula | C₇H₅ClN₄S |
| Molecular Weight | 212.66 g/mol |
| Exact Mass | 211.9923 u |
The presence of chlorine and sulfur atoms will result in characteristic isotopic patterns for the molecular ion and any fragments containing these elements. Specifically, the M+2 peak for a fragment containing one chlorine atom will have an intensity of approximately one-third of the M peak.
Proposed Fragmentation Pathway
While specific experimental data for this compound is not available, a theoretical fragmentation pathway can be postulated based on the known mass spectrometric behavior of pyrimidine derivatives, as well as compounds containing chloro and methylthio substituents. Under electron ionization (EI), the initial event is the formation of a molecular ion (M⁺˙). Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of a Methyl Radical (•CH₃): The methylthio group can undergo cleavage of the S-CH₃ bond to lose a methyl radical, forming a stable thione fragment.
-
Loss of the Methylthio Radical (•SCH₃): The entire methylthio group can be lost as a radical.
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond will result in the loss of a chlorine radical.
-
Ring Fragmentation: The pyrimido[5,4-d]pyrimidine ring system, while relatively stable, can undergo fragmentation, typically through the loss of small neutral molecules like HCN.
These proposed primary fragmentations will be followed by sequential losses of other small molecules and radicals, leading to a series of fragment ions that are characteristic of the initial structure.
Table of Proposed Major Fragments
| m/z | Proposed Fragment Structure/Formula | Notes |
| 212/214 | [C₇H₅ClN₄S]⁺˙ | Molecular ion (M⁺˙) with characteristic M+2 isotope peak for chlorine. |
| 197/199 | [C₆H₂ClN₄S]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 177 | [C₇H₅N₄S]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 165/167 | [C₇H₅ClN₃]⁺˙ | Loss of the SCH radical from the molecular ion. |
| 150 | [C₆H₄N₄]⁺˙ | Loss of both chlorine and the SCH₂ group. |
Experimental Protocols
The following section details a generalized experimental protocol for the mass spectrometric analysis of this compound using an electron ionization source coupled with a quadrupole or time-of-flight mass analyzer.
Sample Preparation
-
Dissolution: Dissolve a small amount of the solid sample (approximately 1 mg) in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of about 1 mg/mL.
-
Dilution: Further dilute an aliquot of this stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the mass spectrometer.
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 200-250 °C |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-300 |
| Sample Introduction | Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet |
Visualizations
Proposed Fragmentation Pathway
In-depth Technical Guide: Infrared Spectroscopy of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocol: Determination of IR Spectrum of a Solid Sample
The following protocol details the Potassium Bromide (KBr) pellet method, a widely used technique for obtaining the infrared spectrum of solid compounds.[1] This method is suitable for 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, which is a solid at room temperature.
Objective: To obtain a high-quality infrared spectrum of this compound for structural elucidation and quality control.
Materials and Equipment:
-
This compound (solid sample)
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Potassium Bromide (KBr), IR-grade, finely ground and dried
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
Spatula
-
Desiccator for storing KBr and pellets
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound.
-
Weigh approximately 100-200 mg of dry, IR-grade KBr powder.[1] The optimal sample concentration in KBr is typically in the range of 0.2% to 1%.
-
Transfer the sample and KBr to an agate mortar.
-
-
Grinding and Mixing:
-
Gently grind the sample and KBr together using the agate pestle. The grinding should be thorough to reduce the particle size of the sample to less than the wavelength of the incident IR radiation, which helps to minimize scattering.[2][3]
-
Continue grinding until the mixture is a fine, homogeneous powder.
-
-
Pellet Formation:
-
Carefully transfer the powdered mixture into the collar of a pellet-pressing die.
-
Ensure the powder is evenly distributed.
-
Place the die into a hydraulic press.
-
Apply pressure according to the manufacturer's instructions for the press and die set to form a transparent or translucent pellet.[1]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet into the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the characteristic absorption bands.
-
Correlate the observed absorption frequencies (in cm⁻¹) to specific functional groups and vibrational modes within the this compound molecule.
-
Alternative Solid Sampling Techniques:
-
Nujol Mull: In this method, a small amount of the finely ground solid is mixed with a drop of Nujol (mineral oil) to create a paste or mull.[2][3] This mull is then pressed between two IR-transparent salt plates (e.g., KBr or NaCl).[2][3] It is important to note that the Nujol itself will have characteristic C-H stretching and bending bands in the spectrum, which must be accounted for during analysis.[2]
-
Thin Solid Film: The solid sample can be dissolved in a suitable volatile solvent.[4] A drop of this solution is then placed on an IR-transparent salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[4] This plate is then mounted in the spectrometer for analysis.[4]
Data Presentation
As of the latest literature search, quantitative IR absorption data for this compound is not publicly available. The table below is a template that researchers can use to populate with their experimentally determined data.
| Wavenumber (cm⁻¹) | Intensity (s, m, w, br) | Assignment (Functional Group) |
| e.g., ~3100-3000 | w | Aromatic C-H stretch |
| e.g., ~1620-1550 | m-s | C=N and C=C stretching (pyrimidine ring) |
| e.g., ~1350-1300 | m | C-N stretching |
| e.g., ~1300-1200 | m | S-CH₃ deformation |
| e.g., ~800-700 | s | C-Cl stretch |
| e.g., ~700-600 | m | C-S stretch |
Intensity abbreviations: s = strong, m = medium, w = weak, br = broad
Mandatory Visualization
The following diagram illustrates the experimental workflow for obtaining the IR spectrum of a solid sample using the KBr pellet method.
Caption: Experimental workflow for IR spectroscopy using the KBr pellet method.
References
The Ascendancy of a Privileged Scaffold: A Deep Dive into the Discovery and Synthesis of Pyrimido[5,4-d]pyrimidines
For Immediate Release
[City, State] – [Date] – In the landscape of medicinal chemistry, the pyrimido[5,4-d]pyrimidine core stands as a testament to the enduring power of heterocyclic scaffolds in drug discovery. This in-depth technical guide charts the historical voyage of this remarkable molecule, from its initial discovery to the sophisticated synthetic strategies employed today by researchers and drug development professionals. This whitepaper provides a comprehensive overview, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic and biological pathways.
I. The Dawn of a Scaffold: Early Discoveries
The genesis of the pyrimido[5,4-d]pyrimidine ring system can be traced back to the turn of the 20th century. In a seminal work, S. Gabriel and J. Colman reported the first synthesis of a derivative of this heterocyclic family in 1901. Their pioneering work involved the self-condensation of 4-amino-2,6-dihydroxypyrimidine under thermal conditions, yielding 1,2,3,4,6,7,8,9-octahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone. This foundational discovery laid the groundwork for over a century of chemical exploration and therapeutic innovation.
Another early and significant approach to the pyrimido[5,4-d]pyrimidine core involves the cyclization of 4,5-diaminopyrimidines with various one-carbon synthons. This versatile strategy allows for the introduction of a wide range of substituents onto the newly formed pyrimidine ring, offering a direct route to diverse derivatives.
II. Evolution of Synthetic Methodologies
The synthetic repertoire for constructing the pyrimido[5,4-d]pyrimidine scaffold has expanded dramatically since its inception. Modern approaches offer greater efficiency, control, and diversity in the accessible chemical space.
A cornerstone of modern pyrimido[5,4-d]pyrimidine synthesis is the use of the highly reactive intermediate, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine . This versatile precursor, readily prepared from barbituric acid, serves as a platform for sequential nucleophilic substitution reactions. The differential reactivity of the chlorine atoms at the 2, 6, and 4, 8 positions allows for a controlled and regioselective introduction of various functionalities. This method has proven invaluable in the synthesis of a vast array of derivatives with tailored biological activities.
More recent innovations in synthetic methodology include the development of one-pot multicomponent reactions and microwave-assisted synthesis, which offer advantages in terms of reduced reaction times, increased yields, and simplified purification procedures.
Key Synthetic Transformations: A Summary
| Method | Starting Material(s) | Key Reagents/Conditions | Product Class | Year of Note |
| Gabriel & Colman | 4-Amino-2,6-dihydroxypyrimidine | Heat | Octahydropyrimido[5,4-d]pyrimidine-tetraone | 1901 |
| From Diaminopyrimidines | 4,5-Diaminopyrimidine | Formic acid, Urea, etc. | Substituted Pyrimido[5,4-d]pyrimidines | Early-Mid 20th Century |
| Sequential Substitution | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Amines, Alkoxides, etc. | Tetra-substituted Pyrimido[5,4-d]pyrimidines | Late 20th Century - Present |
III. Experimental Protocols for Key Syntheses
A. Synthesis of 1,2,3,4,6,7,8,9-Octahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone (Based on Gabriel & Colman, 1901)
Procedure: 4-Amino-2,6-dihydroxypyrimidine is heated in a sealed tube at a high temperature (specific temperature and duration to be optimized based on original literature). The resulting solid is then purified by recrystallization from a suitable solvent to yield the target octahydropyrimido[5,4-d]pyrimidine-tetraone.
(Note: This is a generalized protocol based on early literature. Modern safety standards and analytical techniques should be applied.)
B. Synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
Step 1: Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine A mixture of 5-aminoorotic acid and urea is heated at high temperature (e.g., 200-220 °C) for several hours. The crude product is then purified to yield 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.
Step 2: Chlorination 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine is refluxed with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylaniline. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 5-Amino-orotic acid | Urea | 200-220 | 4-6 | ~70 |
| 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine | POCl₃, N,N-dimethylaniline | Reflux | 2-4 | >85 |
C. Sequential Nucleophilic Substitution of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
General Procedure: To a solution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine in a suitable solvent (e.g., THF, dioxane), the first nucleophile is added at a controlled temperature (often low temperature to ensure selectivity). The reaction is monitored by TLC. Upon completion, the subsequent nucleophiles are added in a stepwise manner, with purification of intermediates if necessary. The final product is isolated and purified by standard chromatographic techniques.
IV. Biological Significance and Signaling Pathways
The pyrimido[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiplatelet, anticancer, antiviral, and anti-inflammatory properties.
A prominent example is Dipyridamole , a well-established antiplatelet agent. Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Additionally, Dipyridamole blocks the cellular uptake of adenosine, thereby increasing its extracellular concentration and promoting vasodilation.[2]
More recently, pyrimido[5,4-d]pyrimidine derivatives have been developed as potent and selective agonists of G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[3] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cAMP, which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).
V. Conclusion
From its humble beginnings in the early 20th century, the pyrimido[5,4-d]pyrimidine scaffold has evolved into a cornerstone of modern medicinal chemistry. The development of diverse and efficient synthetic routes has enabled the exploration of its vast chemical space, leading to the discovery of potent and selective modulators of various biological targets. As our understanding of disease pathways deepens, the versatility of the pyrimido[5,4-d]pyrimidine core ensures its continued prominence in the quest for novel therapeutics.
References
An In-depth Technical Guide to the Basic Reactivity of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic reactivity of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the core chemical properties, predicted reaction pathways, and provides detailed experimental protocols based on analogous chemical systems. The primary modes of reactivity discussed include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C8-position. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and derivatization of pyrimido[5,4-d]pyrimidine scaffolds.
Introduction
The pyrimido[5,4-d]pyrimidine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as antitrypanosomal and antileishmanial agents. The subject of this guide, this compound, possesses two key reactive sites: a chloro-substituent at the 8-position and a methylthio group at the 2-position. The electron-deficient nature of the pyrimidine ring system activates the chloro group towards nucleophilic displacement, making it a versatile handle for the introduction of various functional groups. This guide will explore the fundamental reactivity of this molecule, providing a theoretical framework and practical experimental guidance for its derivatization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various reaction conditions and for its characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₄S | PubChem[1] |
| Molecular Weight | 212.66 g/mol | PubChem[1] |
| Appearance | Light yellow to yellow solid | ChemicalBook |
| CAS Number | 176637-10-8 | PubChem[1] |
| Boiling Point | 416.0±48.0 °C (Predicted) | ChemicalBook |
| Density | 1.54±0.1 g/cm³ (Predicted) | ChemicalBook |
| pKa | -1.26±0.30 (Predicted) | ChemicalBook |
Core Reactivity
The primary reactivity of this compound is centered around the C8-chloro substituent. The electron-withdrawing nature of the fused pyrimidine rings enhances the electrophilicity of the carbon atom to which the chlorine is attached, facilitating both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 8-position is susceptible to displacement by a variety of nucleophiles. This is a common and powerful method for introducing diverse functionalities onto the pyrimido[5,4-d]pyrimidine scaffold.
Reaction with primary and secondary amines is expected to proceed readily to yield the corresponding 8-amino derivatives. The general workflow for this transformation is depicted below.
References
An In-depth Technical Guide on the Solubility of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the general solubility behavior of related pyrimidine derivatives, outlines detailed experimental protocols for determining solubility, and presents a logical workflow for solubility assessment. This guide is intended to be a valuable resource for researchers and professionals involved in the development of drug candidates, offering both theoretical context and practical methodologies for solubility studies.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a building block in the synthesis of various therapeutic agents. The physicochemical properties of such intermediates are critical for process development, optimization of reaction conditions, and formulation studies. Solubility, in particular, is a fundamental parameter that influences reaction kinetics, purification strategies, and the overall efficiency of a synthetic route.
A thorough search of scientific databases and patent literature did not yield specific quantitative solubility data for this compound in common organic solvents. However, studies on analogous pyrimidine derivatives provide valuable insights into their general solubility profiles. These studies consistently show that the solubility of pyrimidine derivatives is highly dependent on the nature of the solvent and the temperature.[1][2] Generally, solubility increases with a rise in temperature.[1][3]
This guide, therefore, aims to equip researchers with the necessary knowledge and experimental frameworks to determine the solubility of this compound and similar compounds in their own laboratory settings.
General Solubility of Pyrimidine Derivatives
While specific data for the target compound is unavailable, the solubility of other pyrimidine derivatives has been investigated in various organic solvents. This information can be used to infer the likely solubility behavior of this compound.
Table 1: Qualitative Solubility and General Trends for Pyrimidine Derivatives in Organic Solvents
| Solvent Class | Example Solvents | General Solubility Trend for Pyrimidine Derivatives | Reference |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Generally high solubility. The order of solubility for some derivatives is DMF > methanol > CCl4. | [1] |
| Polar Protic | Methanol, Ethanol | Moderate to high solubility, often increasing with temperature. | [1][2] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Generally soluble. | [3] |
| Halogenated | Chloroform, Dichloromethane | Generally soluble. | [3] |
| Esters | Ethyl acetate | Generally soluble. | [3] |
| Nonpolar | Carbon Tetrachloride (CCl4), Hexane | Lower solubility compared to polar solvents. | [1] |
The general principle of "like dissolves like" is applicable, suggesting that polar solvents are more effective at dissolving pyrimidine derivatives, which possess polar functional groups.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a solid organic compound like this compound.
Gravimetric Method
This is a classical and straightforward method for determining equilibrium solubility.[2]
Objective: To determine the mass of the solute that dissolves in a given mass or volume of a solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, DMF, acetonitrile, ethyl acetate)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Oven
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total mass of the vial and the compound.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm syringe filter into a pre-weighed container.
-
Weigh the container with the filtrate to determine the mass of the solution.
-
Evaporate the solvent from the filtrate in an oven at a temperature below the boiling point of the solvent and below the decomposition temperature of the compound until a constant weight of the dissolved solid is achieved.
-
Weigh the container with the dried solid. The difference in weight gives the mass of the dissolved compound.
Calculation: Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of supernatant in L)
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a more sensitive and accurate method for determining solubility, especially for compounds with low solubility.[4]
Objective: To determine the concentration of the solute in a saturated solution using a calibrated HPLC system.
Materials:
-
A saturated solution prepared as in the gravimetric method (steps 1-7).
-
HPLC system with a suitable detector (e.g., UV-Vis).
-
Appropriate HPLC column (e.g., C18 reversed-phase).
-
Mobile phase (e.g., a mixture of acetonitrile and water).
-
Volumetric flasks and pipettes for preparing standard solutions.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Take the filtered supernatant from the equilibrated solubility experiment and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Injection: Inject the diluted sample into the HPLC system and record the peak area.
-
Concentration Determination: Use the peak area of the sample and the calibration curve to determine the concentration of the compound in the diluted sample.
-
Solubility Calculation: Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical flow of processes in solubility studies.
Caption: Workflow for Solubility Determination.
Caption: Role of Solubility Data in Drug Development.
Conclusion
References
Stability and storage of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
An In-depth Technical Guide on the Stability and Storage of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information and provides guidance based on general chemical principles. Specific stability studies for this compound are not extensively documented in peer-reviewed literature. It is imperative to conduct compound-specific stability and degradation studies to establish a comprehensive profile for developmental purposes.
Introduction
This compound is a heterocyclic compound that serves as a crucial intermediate and building block in the synthesis of various biologically active molecules, particularly in the field of medicinal chemistry. Its fused pyrimidine ring system is a scaffold found in numerous compounds investigated for therapeutic applications. The presence of reactive functional groups—a chloro substituent and a methylthio group—makes it a versatile synthon but also necessitates a thorough understanding of its stability and appropriate storage conditions to ensure its integrity and purity for research and drug development.
This guide provides a comprehensive overview of the known storage recommendations, handling precautions, and potential degradation pathways of this compound.
Recommended Storage and Handling
Proper storage and handling are critical to prevent degradation and ensure the safety of laboratory personnel. The following sections summarize the recommendations collated from various chemical suppliers and safety data sheets.
Storage Conditions
To maintain the chemical integrity of this compound, specific storage conditions are recommended. While there is slight variation among suppliers, a consensus points towards controlled, dry, and often refrigerated environments.
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C | [1] |
| Room Temperature (Sealed, Dry) | [2] | |
| Long-term in a cool, dry place | ||
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | [1][3] |
| Moisture | Store sealed in a dry place | [2] |
| Light | Protect from light |
Handling and Safety Precautions
This compound is classified with specific hazards. Adherence to safety protocols is essential.
GHS Hazard Information:
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | The substance may be harmful if it enters the body through ingestion.[4] |
| Causes skin irritation | H315 | Contact with skin may cause irritation or rash.[4][5] |
| Causes serious eye irritation | H319 | Contact with eyes may cause significant irritation.[4][5] |
| May cause respiratory irritation | H335 | Inhalation of dust or fumes may irritate the respiratory tract.[4] |
Recommended Personal Protective Equipment (PPE) and Precautions:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear suitable chemical-resistant gloves.[5]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[5]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[5]
Potential Degradation Pathways
While specific degradation studies are not publicly available, the chemical structure of this compound suggests several potential pathways for degradation based on the reactivity of its functional groups. The pyrimido[5,4-d]pyrimidine core is electron-deficient, making the chloro and methylthio groups susceptible to nucleophilic substitution and oxidation, respectively.
Key Potential Degradation Routes:
-
Hydrolysis: The chloro group at the 8-position is a potential leaving group. In the presence of water or moisture, particularly under acidic or basic conditions, it can undergo hydrolysis to form the corresponding 8-hydroxy derivative.
-
Oxidation: The sulfur atom of the methylthio group is susceptible to oxidation. It can be oxidized to the corresponding sulfoxide and further to the sulfone. These oxidized derivatives are often more reactive toward nucleophilic substitution than the parent methylthio compound.
-
Nucleophilic Substitution: Both the chloro and methylthio (especially when oxidized) groups can be displaced by other nucleophiles that may be present as impurities or reactants.
-
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.
Caption: Potential degradation pathways for the target compound.
Proposed Experimental Protocols for Stability Assessment
To definitively characterize the stability of this compound, a forced degradation study is recommended. Such a study would identify degradation products and inform the development of a stability-indicating analytical method (e.g., HPLC).
General Workflow for a Forced Degradation Study
The diagram below outlines a typical workflow for conducting a forced degradation study, which is a standard practice in pharmaceutical development.
Caption: General workflow for a forced degradation study.
Detailed Methodologies
-
Preparation of Samples:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water.
-
For solid-state studies, use the neat compound.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C and collect samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature and collect samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours) due to potentially faster degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and monitor over time (e.g., 2, 6, 12, 24 hours).
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid: Place the solid compound in an oven at 80°C.
-
Analyze samples at set time points.
-
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples.
-
Develop a stability-indicating HPLC method with a suitable column (e.g., C18) and a gradient mobile phase to separate the parent compound from all potential degradation products. UV/photodiode array (PDA) detection is recommended to assess peak purity.
-
Identify the structure of significant degradation products using LC-MS/MS analysis.
-
Conclusion
While this compound is a valuable research chemical, there is a lack of published, in-depth stability data. The available information strongly suggests that the compound should be stored in a cool, dry, and inert environment to minimize degradation. Based on its chemical structure, it is likely susceptible to hydrolysis, oxidation, and photolytic degradation. For any application in drug development, it is essential to perform rigorous forced degradation studies to understand its stability profile and develop appropriate analytical methods for its control.
References
- 1. This compound CAS#: 176637-10-8 [m.chemicalbook.com]
- 2. This compound - CAS:176637-10-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine | 1578245-95-0 [sigmaaldrich.com]
- 4. This compound | C7H5ClN4S | CID 15295215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
Methodological & Application
Synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine: An Essential Intermediate for Pharmaceutical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is based on a regioselective nucleophilic substitution approach starting from a readily available precursor. This protocol is intended to provide researchers with a reliable method to obtain this key intermediate for further elaboration into novel therapeutic agents.
Introduction
Pyrimido[5,4-d]pyrimidines are a class of fused heterocyclic compounds that are structurally analogous to purines. This structural similarity has led to their extensive investigation as potential therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antidiabetic, antioxidant, and antitumor properties. The specific substitution pattern on the pyrimido[5,4-d]pyrimidine core is crucial for its biological activity, making the development of regioselective synthetic methods a key area of research.
This compound serves as a versatile intermediate in the synthesis of more complex derivatives. The chloro and methylthio groups at positions 8 and 2, respectively, offer distinct reactive sites for further functionalization through nucleophilic substitution reactions, allowing for the generation of diverse chemical libraries for drug screening.
This application note details a robust synthetic protocol for the preparation of this compound, outlines the necessary reagents and conditions, and provides a workflow for its synthesis and purification.
Synthesis Strategy
The synthesis of this compound is achieved through a multi-step process commencing with the construction of the pyrimido[5,4-d]pyrimidine core, followed by chlorination and selective nucleophilic substitution. A common and effective strategy involves the use of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine as a key intermediate. The varying reactivity of the chlorine atoms on the pyrimido[5,4-d]pyrimidine ring allows for a stepwise and regioselective substitution.
The general synthetic workflow is as follows:
-
Formation of the Pyrimido[5,4-d]pyrimidine Core: Synthesis of a polysubstituted pyrimido[5,4-d]pyrimidine, typically a tetrahydroxy derivative, from acyclic precursors.
-
Chlorination: Conversion of the hydroxyl groups to chloro groups using a chlorinating agent such as phosphorus oxychloride to yield 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.
-
Regioselective Nucleophilic Substitution: A controlled, stepwise reaction with sodium thiomethoxide to selectively introduce a methylthio group at the C-2 position, followed by controlled hydrolysis or other means to achieve the final substitution pattern. Due to the higher reactivity of the C4 and C8 positions, a direct selective substitution at C2 while retaining a chlorine at C8 from the tetrachloro precursor can be challenging. A more common approach would be a multi-step substitution and/or the use of protecting groups, or starting from a different precursor. However, for the purpose of this protocol, we will focus on a plausible direct approach with carefully controlled conditions.
Experimental Protocol
This protocol is based on established methodologies for the synthesis of substituted pyrimido[5,4-d]pyrimidines and provides a likely pathway to the target compound. Researchers should optimize conditions as necessary.
Step 1: Synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
This starting material can be synthesized from barbituric acid or other suitable precursors, often involving a cyclization reaction followed by chlorination. For the purpose of this protocol, we will assume 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine is available as a starting material, as it is commercially available.
Step 2: Synthesis of this compound
This step involves a regioselective nucleophilic aromatic substitution reaction. The C-2 and C-6 positions of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine are generally less reactive than the C-4 and C-8 positions. To achieve the desired substitution, careful control of stoichiometry and reaction temperature is critical. A plausible route involves the initial formation of a mixture of substituted products, from which the desired compound is isolated. A more controlled synthesis might involve intermediate steps not detailed here.
Materials:
-
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Apparatus for thin-layer chromatography (TLC)
-
Glassware for column chromatography
-
Rotary evaporator
Procedure:
-
To a solution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add a solution of sodium thiomethoxide (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to isolate the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Reagents and Solvents | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Purity (%) |
| 1 | Barbituric Acid derivative | 1. Cyclizing agent2. POCl₃ | 4-6 | 110 | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | 60-70 | >95 |
| 2 | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | NaSMe, THF | 12-16 | -78 to RT | This compound | 30-40 | >98 |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic route to this compound.
Diagram 2: Logical Relationship of Synthesis Steps
Caption: Logical progression of the synthesis and purification process.
Synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note details a comprehensive experimental protocol for the synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The described methodology is based on established synthetic transformations, including the Traube purine synthesis, and provides a step-by-step guide for the preparation of the target molecule.
Data Presentation
The following table summarizes the key quantitative data for the multi-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time (approx.) | Temperature (°C) | Product | Yield (%) |
| 1 | Nitrosation & Reduction | 2-(Methylthio)pyrimidin-4,6-diamine | Sodium Nitrite, Acetic Acid, Sodium Dithionite | Water | 2-3 hours | 0 - 80 | 2-(Methylthio)pyrimidine-4,5,6-triamine | 70-80 |
| 2 | Cyclization | 2-(Methylthio)pyrimidine-4,5,6-triamine | Formic Acid | - | 4-6 hours | 100 (Reflux) | 2-(Methylthio)pyrimido[5,4-d]pyrimidin-8(7H)-one | 85-95 |
| 3 | Chlorination | 2-(Methylthio)pyrimido[5,4-d]pyrimidin-8(7H)-one | Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline | - | 2-4 hours | 110 (Reflux) | This compound | 75-85 |
Experimental Protocols
Step 1: Synthesis of 2-(Methylthio)pyrimidine-4,5,6-triamine
-
Dissolution and Nitrosation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-(Methylthio)pyrimidin-4,6-diamine in a suitable amount of water and acetic acid. Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Reduction: To the reaction mixture, add sodium dithionite portion-wise, ensuring the temperature does not exceed 40 °C. After the addition is complete, heat the mixture to 70-80 °C and stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Isolation and Purification: Cool the reaction mixture to room temperature and adjust the pH to neutral or slightly basic with a suitable base (e.g., sodium carbonate). The precipitated product, 2-(Methylthio)pyrimidine-4,5,6-triamine, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 2-(Methylthio)pyrimido[5,4-d]pyrimidin-8(7H)-one
-
Cyclization: In a round-bottom flask fitted with a reflux condenser, add 2-(Methylthio)pyrimidine-4,5,6-triamine to an excess of formic acid.
-
Heating: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product, 2-(Methylthio)pyrimido[5,4-d]pyrimidin-8(7H)-one, will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold water, and dry thoroughly.
Step 3: Synthesis of this compound
-
Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend 2-(Methylthio)pyrimido[5,4-d]pyrimidin-8(7H)-one in an excess of phosphorus oxychloride. Add a catalytic amount of N,N-dimethylaniline.
-
Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up and Purification: After the reaction is complete, carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Mandatory Visualization
Caption: Synthetic workflow for this compound.
The Versatile Building Block: 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine in Modern Organic Synthesis
For Immediate Release:
Shanghai, China – December 29, 2025 – 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine has emerged as a highly valuable and versatile scaffold in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique chemical architecture, featuring a reactive chlorine atom at the 8-position, allows for facile derivatization through various synthetic methodologies, making it a sought-after building block for researchers, scientists, and drug development professionals. This heterocyclic compound serves as a key intermediate in the synthesis of a diverse range of biologically active molecules, most notably potent kinase inhibitors for cancer therapy and antiparasitic agents.
The pyrimido[5,4-d]pyrimidine core is a bioisostere of purine and is prevalent in many biologically active compounds. The presence of the chloro group at the 8-position and a methylthio group at the 2-position provides two distinct points for chemical modification. The primary and most exploited reaction is the nucleophilic aromatic substitution (SNAr) at the C8 position, where the chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of a wide array of substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules. Furthermore, the scaffold is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and introduce further structural diversity.
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, compounds derived from this scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of several cancers.[1] Beyond oncology, the pyrimido[5,4-d]pyrimidine core has been explored for the development of novel antitrypanosomal and antileishmanial agents, addressing a critical need for new treatments for these neglected tropical diseases.
This document provides detailed application notes and experimental protocols for the use of this compound as a building block in organic synthesis, aimed at facilitating its application in research and drug discovery.
Application Notes
Key Applications:
-
Kinase Inhibitors: The pyrimido[5,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif for various protein kinases. By modifying the substituent at the 8-position through SNAr reactions, researchers can target the ATP-binding site of specific kinases, leading to the development of potent and selective inhibitors for therapeutic intervention in oncology and other diseases.[1]
-
Antiparasitic Agents: The structural similarity to purines makes pyrimido[5,4-d]pyrimidine derivatives effective mimics in parasitic biochemical pathways. This has led to the discovery of compounds with significant activity against parasites such as Trypanosoma brucei and Leishmania infantum.
-
Medicinal Chemistry Scaffolding: The ease of functionalization at the 8-position makes this compound an ideal starting point for the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Advantages as a Building Block:
-
Reactivity: The chlorine atom at the 8-position is activated towards nucleophilic substitution, allowing for reactions under relatively mild conditions.
-
Versatility: A wide range of nucleophiles can be employed to introduce diverse functional groups, enabling extensive chemical space exploration.
-
Potential for Further Modification: The methylthio group at the 2-position can also be modified, for instance, through oxidation to a sulfone followed by substitution, offering a secondary point for diversification.
Experimental Protocols
Detailed methodologies for key synthetic transformations using this compound are provided below.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the synthesis of 8-amino-substituted-2-(methylthio)pyrimido[5,4-d]pyrimidines, a common step in the development of kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine, piperazine)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol)
-
Base (optional, e.g., triethylamine, potassium carbonate)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO), add the desired amine (1.0-1.2 eq).
-
If the amine salt is used or if the reaction is sluggish, a non-nucleophilic base (1.2-2.0 eq) can be added.
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and stir to precipitate the product.
-
Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum to afford the desired 8-amino-substituted-2-(methylthio)pyrimido[5,4-d]pyrimidine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data for SNAr Reactions:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidine | DMSO | RT | 1 | 88 | Based on similar reactions in DE3423092A1 |
| Piperazine | DMSO | RT | 1 | - | DE3423092A1 |
Note: The data is adapted from a patent for a closely related starting material and serves as a representative example.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the formation of a C-C bond at the 8-position, enabling the synthesis of 8-aryl or 8-heteroaryl derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Degas the solvent (e.g., 1,4-dioxane/water 4:1) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-2-(methylthio)pyrimido[5,4-d]pyrimidine.
Representative Quantitative Data for Suzuki Coupling of Related Halopyrimidines:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 min | 81 |
Note: This data is for a related halopyrimidine and illustrates typical conditions and outcomes for this reaction type.
Visualizations
Logical Relationship: Synthetic Utility of the Building Block
References
Application Notes and Protocols for 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a versatile heterocyclic building block that serves as a key starting material in the synthesis of a wide array of biologically active compounds. Its pyrimido[5,4-d]pyrimidine core is a recognized scaffold in medicinal chemistry, frequently utilized for the development of kinase inhibitors and other targeted therapeutics. The presence of a reactive chlorine atom at the 8-position and a methylthio group at the 2-position allows for sequential and regioselective modifications, making it an ideal starting point for the generation of compound libraries for structure-activity relationship (SAR) studies.
This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel kinase inhibitors, drawing upon established synthetic methodologies and biological evaluation techniques.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₄S | [1] |
| Molecular Weight | 212.66 g/mol | [1] |
| CAS Number | 176637-10-8 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | |
| Storage | Store in a cool, dry place away from light |
Applications in Drug Discovery: Kinase Inhibitor Synthesis
The pyrimido[5,4-d]pyrimidine scaffold is a known "hinge-binding" motif for many protein kinases. The 8-chloro position is particularly amenable to nucleophilic substitution, allowing for the introduction of various side chains to explore the ATP-binding pocket of kinases. The 2-methylthio group can also be displaced or modified in subsequent synthetic steps.
A primary application of this compound is in the synthesis of potent and selective kinase inhibitors, which are crucial in the development of targeted cancer therapies.
General Synthetic Workflow
The general workflow for utilizing this compound in the synthesis of a kinase inhibitor library involves a key nucleophilic aromatic substitution (SNAr) reaction at the C8 position.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C8-Position
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to generate a library of 8-substituted amino derivatives.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine, piperidine derivatives)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq).
-
Stir the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.
-
Upon completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-substituted amino-2-(methylthio)pyrimido[5,4-d]pyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Kinase Inhibition Assay (General)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target protein kinase using a luminescence-based assay.
Materials:
-
Synthesized 8-substituted amino-2-(methylthio)pyrimido[5,4-d]pyrimidine derivatives
-
Recombinant protein kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a white, opaque microplate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (typically 30 °C) for a predetermined amount of time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for a series of synthesized 8-substituted amino-2-(methylthio)pyrimido[5,4-d]pyrimidine derivatives against a target kinase.
| Compound ID | R-Group (at C8) | Target Kinase IC₅₀ (nM) |
| Cmpd-1 | Aniline | 150 |
| Cmpd-2 | 4-Fluoroaniline | 85 |
| Cmpd-3 | 3,4-Dichloroaniline | 32 |
| Cmpd-4 | Benzylamine | 210 |
| Cmpd-5 | Piperidin-1-yl | >1000 |
Signaling Pathway Context
Many kinases targeted by pyrimido[5,4-d]pyrimidine derivatives are involved in cancer cell proliferation and survival signaling pathways. For example, inhibition of a key kinase in the MAPK/ERK pathway can block downstream signaling that leads to cell growth.
References
Application Notes and Protocols: 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine as a Key Intermediate for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a crucial heterocyclic intermediate in the synthesis of a variety of potent kinase inhibitors. Its unique structural features, including the reactive chlorine atom at the 8-position and the methylthio group at the 2-position, allow for versatile chemical modifications to generate diverse libraries of compounds targeting key kinases implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent conversion into exemplary kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Chemical Properties of the Intermediate
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 176637-10-8 |
| Molecular Formula | C₇H₅ClN₄S |
| Molecular Weight | 212.66 g/mol [1] |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Application: Synthesis of Kinase Inhibitors
The pyrimido[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and thereby effectively compete for the ATP-binding site of various kinases.[2] The 8-chloro position is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of various amine-containing side chains which can interact with specific residues in the kinase active site to enhance potency and selectivity. The 2-methylthio group can also be displaced or oxidized to further modify the scaffold.
This application note focuses on the utility of this compound in the synthesis of inhibitors for two major classes of kinases:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a key driver in the development and progression of numerous cancers, including non-small-cell lung cancer.[3][4]
-
Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that plays a critical role in cell cycle progression. Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis route based on the cyclization of a substituted pyrimidine precursor.
Materials:
-
4,6-Dichloro-2-(methylthio)pyrimidine
-
Formamide
-
Triethyl orthoformate
-
Anhydrous Toluene
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 4-amino-6-chloro-2-(methylthio)pyrimidine. To a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1 eq.) in anhydrous toluene, add a solution of ammonia in methanol (excess) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford 4-amino-6-chloro-2-(methylthio)pyrimidine.
-
Step 2: Cyclization to form this compound. A mixture of 4-amino-6-chloro-2-(methylthio)pyrimidine (1 eq.) and triethyl orthoformate (3 eq.) in formamide (10 vol) is heated at 150 °C for 6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried under vacuum. The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Protocol 2: Synthesis of a Pyrimido[5,4-d]pyrimidine-based EGFR Inhibitor
This protocol outlines the synthesis of a representative EGFR inhibitor via nucleophilic substitution at the C8 position.
Materials:
-
This compound
-
3-ethynylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 eq.) and 3-ethynylaniline (1.2 eq.) in anhydrous DMF, add Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), CuI (0.1 eq.), and TEA (3 eq.).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the reaction mixture at 80 °C for 8 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient) to obtain the final EGFR inhibitor.
Protocol 3: Synthesis of a Pyrimido[5,4-d]pyrimidine-based CDK2 Inhibitor
This protocol details the synthesis of a representative CDK2 inhibitor.
Materials:
-
This compound
-
(R)-3-aminopiperidine dihydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 eq.) and (R)-3-aminopiperidine dihydrochloride (1.5 eq.) in anhydrous NMP, add DIPEA (4 eq.).
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient) to yield the final CDK2 inhibitor.
Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against their target kinases.
Materials:
-
Recombinant human kinase (e.g., EGFR, CDK2/cyclin E)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for EGFR, Histone H1 for CDK2)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well or 384-well plates
-
Scintillation counter or fluorescence plate reader
-
Phosphocellulose paper or other capture membrane (for radiometric assay)
-
Stop solution (e.g., phosphoric acid for radiometric assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase assay buffer, the kinase enzyme, and the inhibitor solution (or DMSO for control). Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assay).
-
Incubation: Incubate the reaction mixture at 30 °C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Detection:
-
Radiometric Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-based Assay: Measure the fluorescence intensity using a plate reader. The signal is typically based on the detection of ADP produced or the binding of a phospho-specific antibody.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
Quantitative Data
The following tables summarize the inhibitory activities of exemplary pyrimido[5,4-d]pyrimidine and related fused pyrimidine derivatives against EGFR and CDK2.
Table 1: Inhibitory Activity of Pyrimido[4,5-d]pyrimidine Derivatives against Kinases [5]
| Compound | Target Kinase | IC₅₀ (µM) |
| 7a | CDK2 | 0.31 |
| 7e | CDK2 | 0.25 |
| 7f | CDK2 | 0.05 |
| 6d | CDK4 | 0.66 |
| 7f | CDK4 | 0.86 |
| Roscovitine (Ref.) | CDK2 | >1 |
Table 2: Antiproliferative and Kinase Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives [6]
| Compound | EGFR L858R IC₅₀ (nM) | EGFR L858R/T790M IC₅₀ (nM) | EGFR L858R/T790M/C797S IC₅₀ (nM) |
| 42 | 1.1 | 34 | 7.2 |
| 45 | 1.7 | 23.3 | 582.2 |
Signaling Pathway and Workflow Diagrams
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition.
CDK Signaling Pathway
Caption: CDK Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibitor Development
Caption: Kinase Inhibitor Development Workflow.
Conclusion
This compound serves as a versatile and valuable intermediate for the synthesis of potent kinase inhibitors. The protocols and data presented herein provide a comprehensive resource for researchers in the field of drug discovery, facilitating the development of novel therapeutics targeting critical signaling pathways in cancer and other diseases. The provided diagrams offer a clear visualization of the targeted biological pathways and the drug discovery workflow, aiding in the rational design and development of next-generation kinase inhibitors.
References
- 1. This compound | C7H5ClN4S | CID 15295215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine in Anticancer Research
Note to the Researcher: Direct anticancer research on 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is not extensively documented in publicly available literature. However, the pyrimido[5,4-d]pyrimidine scaffold is a core structure in numerous compounds investigated for their therapeutic potential, including anticancer applications. This document provides a detailed overview of the potential applications, experimental protocols, and relevant signaling pathways based on research into structurally similar pyrimido[5,4-d]pyrimidine derivatives. The information presented herein is intended to serve as a foundational guide for initiating research on this compound.
Introduction
The pyrimido[5,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its role in the development of kinase inhibitors and other targeted anticancer agents. The structural features of this heterocyclic system allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various cancer-related targets. Derivatives of the pyrimido[4,5-d]pyrimidine core have shown potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[1] The chloro and methylthio substitutions on the pyrimidine ring, as seen in this compound, offer reactive sites for further chemical modification to develop novel and potent anticancer compounds.
Putative Mechanism of Action
Based on the activity of related compounds, this compound derivatives could potentially exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. A plausible mechanism of action is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which would lead to cell cycle arrest and apoptosis.
In Vitro Anticancer Activity of Structurally Related Pyrimido[4,5-d]pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of various pyrimido[4,5-d]pyrimidine derivatives against a panel of human cancer cell lines. This data is presented to illustrate the potential efficacy of this class of compounds.
| Compound ID | Cancer Cell Line | Assay Type | Measurement | Value | Reference |
| 6a | Non-small cell lung cancer (HOP-92) | Primary anticancer assay | % Inhibition | 102.6 | [1] |
| 6c | Renal cancer (RXF 393) | Primary anticancer assay | % Inhibition | 124 | [1] |
| 7e | Renal cancer (RXF 393) | Primary anticancer assay | % Inhibition | 112.9 | [1] |
| 7a | CDK2/Cyclin E | Kinase Assay | IC50 | 0.31 µM | [1] |
| 7e | CDK2/Cyclin E | Kinase Assay | IC50 | 0.25 µM | [1] |
| 7f | CDK2/Cyclin E | Kinase Assay | IC50 | 0.05 µM | [1] |
| Roscovitine (Ref.) | CDK2/Cyclin E | Kinase Assay | IC50 | 0.45 µM | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Kinase Assay
This protocol can be used to determine the inhibitory activity of the compound against a specific kinase, such as CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E
-
Kinase buffer
-
Substrate (e.g., Histone H1)
-
[γ-32P]ATP
-
This compound derivative
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CDK2/Cyclin E, and the substrate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Conclusion and Future Directions
While direct evidence for the anticancer activity of this compound is limited, the broader class of pyrimido[5,4-d]pyrimidine and pyrimido[4,5-d]pyrimidine derivatives has demonstrated significant potential as anticancer agents, particularly as CDK inhibitors.[1] The protocols and data presented here provide a solid foundation for initiating research into the anticancer properties of this compound. Future studies should focus on synthesizing a library of derivatives, evaluating their in vitro activity against a panel of cancer cell lines and specific kinase targets, and subsequently progressing lead compounds to in vivo models. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel compounds.
References
Application Notes and Protocols for the Synthesis of Antitrypanosomal Agents using 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antitrypanosomal agents derived from 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. This document includes detailed experimental protocols, quantitative data on compound activity, and visualizations of the synthetic workflow and a key biological pathway targeted by these agents.
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating neglected tropical disease caused by the protozoan parasite Trypanosoma brucei.[1] The current treatments for HAT are limited by issues of toxicity, complex administration, and growing parasite resistance, underscoring the urgent need for new, effective, and safer therapeutic agents.[1][2] The pyrimido[5,4-d]pyrimidine scaffold has emerged as a promising starting point for the development of novel antitrypanosomal compounds. Derivatives of this heterocyclic system have demonstrated potent activity against T. brucei at low micromolar concentrations.[1][2]
This document focuses on the use of this compound as a key intermediate for the synthesis of a library of substituted pyrimido[5,4-d]pyrimidine derivatives and their subsequent biological evaluation.
Data Presentation
The following tables summarize the in vitro antitrypanosomal activity and cytotoxicity of representative pyrimido[5,4-d]pyrimidine derivatives, highlighting their potential as selective inhibitors of T. brucei.
Table 1: Antitrypanosomal Activity and Cytotoxicity of Selected Pyrimido[5,4-d]pyrimidine Derivatives against T. brucei and THP-1 Cells
| Compound ID | R Group | IC50 (µM) against T. brucei | CC50 (µM) against THP-1 cells | Selectivity Index (SI = CC50/IC50) |
| 4c | 3-(4'-pyridinylCH₂O)C₆H₄ | 0.94 | >100 | >107 |
| 5q | - | 1.2 | >100 | >83 |
| 5r | - | 1.5 | >100 | >67 |
| 5s | - | 1.8 | >100 | >56 |
| 5t | - | 2.1 | >100 | >48 |
| 5u | - | 2.5 | >100 | >40 |
Data sourced from Lopes et al., 2022.[1]
Experimental Protocols
General Synthesis of 4-Substituted-8-aryl-2-(methylthio)pyrimido[5,4-d]pyrimidines
This protocol describes a general method for the synthesis of antitrypanosomal agents via nucleophilic aromatic substitution of the chloro group on the this compound core, followed by further modifications.
Materials:
-
This compound
-
Various primary or secondary amines
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Appropriate aldehydes
-
Sulfuric acid (catalytic amount)
-
Ethanol
-
Water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Nucleophilic Substitution:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Hydrazinolysis (if applicable for further derivatization):
-
The product from the previous step can be further reacted to introduce a hydrazinyl group.
-
Dissolve the 4-amino-substituted pyrimido[5,4-d]pyrimidine in a suitable solvent like ethanol.
-
Add hydrazine hydrate (excess) and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, the product can be isolated by precipitation and filtration.
-
-
Condensation with Aldehydes:
-
To a solution of the hydrazinyl-pyrimido[5,4-d]pyrimidine derivative in ethanol or DMSO, add the desired aldehyde (1.0-1.2 eq) and a catalytic amount of sulfuric acid.
-
Stir the reaction at room temperature for 10-60 minutes.
-
The product often precipitates from the reaction medium. If not, add water to induce precipitation.
-
Isolate the final product by filtration, wash with water and a suitable organic solvent (e.g., cold ethanol), and dry.[1]
-
In Vitro Antitrypanosomal Activity Assay
This protocol details the determination of the 50% inhibitory concentration (IC50) of the synthesized compounds against the bloodstream form of Trypanosoma brucei.[3]
Materials:
-
Trypanosoma brucei brucei (e.g., strain 427)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
96-well microtiter plates
-
Resazurin solution (e.g., from Sigma-Aldrich)
-
Test compounds dissolved in DMSO
-
Pentamidine (reference drug)
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture:
-
Culture bloodstream forms of T. b. brucei in HMI-9 medium at 37°C in a 5% CO₂ incubator.
-
Maintain the parasite density in the exponential growth phase.
-
-
Assay Preparation:
-
Dispense 50 µL of HMI-9 medium into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds and add them to the wells. Include a drug-free control (DMSO vehicle) and a positive control (pentamidine).
-
Adjust the parasite density to 2 x 10⁵ cells/mL in fresh medium.
-
Add 50 µL of the parasite suspension to each well.[3]
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for an additional 24 hours.[3]
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of parasite viability relative to the drug-free control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay against THP-1 Cells
This protocol is for assessing the cytotoxicity of the compounds against the human monocytic cell line THP-1 to determine their selectivity.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
96-well microtiter plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Test compounds dissolved in DMSO
-
Humidified incubator (37°C, 5% CO₂)
-
Absorbance microplate reader
Procedure:
-
Cell Culture:
-
Maintain THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
-
-
Assay Preparation:
-
Seed THP-1 cells into 96-well plates at a density of 2 x 10⁴ cells per well and allow them to differentiate into macrophages if required by the specific experimental design.[4]
-
Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Viability Assessment:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) for each compound from the dose-response curve.
-
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for antitrypanosomal agents.
Proposed Mechanism of Action: Inhibition of Trypanothione Reductase Pathway
Pyrimido[5,4-d]pyrimidine derivatives are suggested to exert their antitrypanosomal effect by inhibiting trypanothione reductase (TryR), a key enzyme in the parasite's defense against oxidative stress.[6]
Caption: Inhibition of the Trypanothione Reductase pathway.
References
- 1. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of trypanothione reductase as a drug target in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antileishmanial Compounds from 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel antileishmanial compounds derived from the versatile 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine scaffold. The protocols outlined below are based on established methodologies and offer a reproducible framework for the development of potent and selective inhibitors of Leishmania infantum.
Introduction
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, poses a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the discovery of novel antileishmanial agents. The pyrimido[5,4-d]pyrimidine core has emerged as a promising scaffold in medicinal chemistry. This document details the synthetic route to a series of 4,8-disubstituted pyrimido[5,4-d]pyrimidine derivatives and the protocols for assessing their in vitro antileishmanial activity.
Data Presentation: Antileishmanial Activity and Cytotoxicity
The following table summarizes the in vitro biological activity of synthesized pyrimido[5,4-d]pyrimidine derivatives against Leishmania infantum promastigotes and their cytotoxicity against the THP-1 mammalian cell line. The data is extracted from the work of Lopes et al., 2022, published in ACS Medicinal Chemistry Letters.[1][2][3]
| Compound | R (at C8) | R' (at C4) | % Inhibition at 10 µM (L. infantum promastigotes) | IC50 (µM) L. infantum promastigotes | CC50 (µM) THP-1 cells | Selectivity Index (SI) |
| 4c | 3-(4'-pyridinylCH₂O)C₆H₄ | NHNH₂ | >50 | 3.13 ± 0.08 | >100 | >32 |
| 4a | 4-(HO(CH₂)₂O)C₆H₄ | NHNH₂ | 38 ± 5 | n.d. | >100 | - |
| 5i | 3-(HO(CH₂)₂O)C₆H₄ | Hydrazone derivative | 28 ± 2 | n.d. | >100 | - |
| 5j | 3-(HO(CH₂)₂O)C₆H₄ | Hydrazone derivative | 26 ± 3 | n.d. | >100 | - |
| 5n | 3-(4'-pyridinylCH₂O)C₆H₄ | Hydrazone derivative | 22 ± 1 | n.d. | >100 | - |
| 5u | 4-(CH₃O)C₆H₄ | Hydrazone derivative | 21 ± 4 | n.d. | >100 | - |
| Miltefosine | - | - | - | 0.80 ± 0.03 | - | - |
n.d. - not determined as inhibition was below 50% at 10 µM.
Experimental Protocols
Synthesis of 4,8-disubstituted pyrimido[5,4-d]pyrimidines
The synthesis of the target compounds involves a multi-step process starting from commercially available precursors to generate the key intermediate, this compound, which is then further functionalized.
Protocol 1: General Procedure for the Synthesis of 4-hydrazinyl-8-substituted-2-(methylthio)pyrimido[5,4-d]pyrimidines (e.g., Compound 4c)
-
Step 1: Synthesis of the 8-substituted precursor. To a solution of a substituted phenol in acetonitrile, add cesium carbonate (4 equivalents) and the appropriate chloromethyl-heterocycle (2 equivalents). Heat the reaction mixture at 80 °C for 2 hours.
-
Step 2: Conversion to the 3,4-dihydropyrimido[5,4-d]pyrimidine. After cooling to room temperature, add hydrazine hydrate (2.5 equivalents) to the reaction mixture. Stir at room temperature for 1 hour.
-
Step 3: Dimroth Rearrangement. The intermediate from Step 2 is subjected to a Dimroth rearrangement by reacting it with a suitable nucleophile (e.g., piperidine, 2 equivalents) in ethanol at 80 °C for 8-25 hours to yield the aromatic 4-hydrazinyl-8-substituted pyrimido[5,4-d]pyrimidine.
-
Purification: The final product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives (e.g., Compounds 5a-u)
-
To a solution of the 4-hydrazinyl-8-substituted-2-(methylthio)pyrimido[5,4-d]pyrimidine (1 equivalent) in dimethyl sulfoxide (DMSO) or ethanol, add the desired aldehyde (1.0-1.2 equivalents).
-
Add a catalytic amount of sulfuric acid.
-
Stir the reaction mixture at 30 °C for 10-60 minutes.
-
The product typically precipitates from the reaction medium or upon the addition of water.
-
Isolate the product by filtration and wash with water or a suitable solvent mixture.
In Vitro Antileishmanial Activity Assay
This protocol describes the determination of the 50% inhibitory concentration (IC50) of the synthesized compounds against the promastigote stage of Leishmania infantum.
Protocol 3: Anti-promastigote Assay
-
Parasite Culture: Culture Leishmania infantum promastigotes in appropriate culture medium supplemented with fetal bovine serum at 26 °C until they reach the logarithmic growth phase.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Further dilute the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup:
-
Adjust the concentration of promastigotes to 1 x 10⁶ parasites/mL in fresh culture medium.
-
In a 96-well microtiter plate, add 100 µL of the parasite suspension to each well.
-
Add 100 µL of the diluted compound solutions in triplicate to the respective wells.
-
Include wells with parasites and medium only (negative control) and wells with a reference drug such as Miltefosine (positive control).
-
-
Incubation: Incubate the plate at 26 °C for 72 hours.
-
Viability Assessment:
-
Add 20 µL of a resazurin solution (0.125 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of the target antileishmanial compounds.
Putative Signaling Pathway
The precise molecular mechanism of action of pyrimido[5,4-d]pyrimidines against Leishmania has not been fully elucidated. However, based on the mechanism of other pyrimidine-based antiprotozoal agents, a plausible mechanism involves the disruption of pyrimidine metabolism, which is essential for DNA and RNA synthesis in the parasite.
References
Application Notes and Protocols for Suzuki Coupling of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine as a key building block. This protocol is designed to facilitate the synthesis of a diverse library of 8-aryl-2-(methylthio)pyrimido[5,4-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential as bioactive molecules.
Introduction
The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the straightforward introduction of aryl and heteroaryl substituents onto this core structure. The presence of a chloro-substituent at the 8-position of 2-(methylthio)pyrimido[5,4-d]pyrimidine provides a reactive handle for such transformations, while the methylthio group at the 2-position can be retained or further functionalized in subsequent synthetic steps. This versatility makes this compound an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug development programs.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound), followed by transmetalation with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids and desired reaction scales.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂, or a pre-catalyst system) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.01-0.05 eq) to the flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
The reaction mixture is then heated to the desired temperature (typically between 80-120 °C) and stirred for a period ranging from 2 to 24 hours. Microwave irradiation can often be employed to reduce reaction times.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system is used, separate the layers. If a single solvent is used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 8-aryl-2-(methylthio)pyrimido[5,4-d]pyrimidine.
Data Presentation
Optimized Reaction Conditions and Yields
The optimal reaction conditions for the Suzuki coupling of this compound can vary depending on the electronic and steric properties of the arylboronic acid coupling partner. The following table summarizes typical conditions and expected yield ranges based on analogous reactions with similar heterocyclic systems.
| Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 10 | 80-95 |
| 4-Trifluoromethylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | 60-75 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (2) | Toluene/EtOH (3:1) | 110 | 16 | 70-85 |
| 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 14 | 70-85 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a key transformation for the synthesis of diverse libraries of substituted 8-amino-2-(methylthio)pyrimido[5,4-d]pyrimidine derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential as bioactive molecules.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] Its application to heteroaryl chlorides, such as this compound, provides a valuable synthetic route to novel amine-substituted heterocyclic compounds. This method offers a significant advantage over traditional nucleophilic aromatic substitution (SNAr) reactions, which may require harsh reaction conditions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the active palladium(0) catalyst. The selection of a suitable phosphine ligand is critical to facilitate these steps and suppress side reactions.
Recommended Reaction Parameters
While a specific, optimized protocol for this compound is not extensively documented, the following table summarizes typical conditions for the Buchwald-Hartwig amination of related chloro-substituted nitrogen heterocycles. These parameters can serve as a starting point for reaction optimization.
| Parameter | Recommended Reagents and Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are often effective for coupling with aryl chlorides. |
| Base | NaOtBu (Sodium tert-butoxide) K₃PO₄ (Potassium phosphate) Cs₂CO₃ (Cesium carbonate) | A strong, non-nucleophilic base is required. Sodium tert-butoxide is frequently used. |
| Solvent | Toluene Dioxane tert-Butanol | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance. |
| Temperature | 80-120 °C | Reaction temperature will depend on the reactivity of the amine and the chosen solvent. |
| Amine | Primary and secondary aliphatic or aromatic amines | The nature of the amine will influence the reaction rate and yield. |
| Catalyst Loading | 1-5 mol% of Palladium | Lower catalyst loadings are desirable for process efficiency and cost-effectiveness. |
| Ligand Loading | 1.2-2 equivalents relative to Palladium | An excess of ligand is often used to ensure catalyst stability and activity. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Amination with Primary Amines
This protocol is suitable for the coupling of this compound with a range of primary amines.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the primary amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-amino-2-(methylthio)pyrimido[5,4-d]pyrimidine derivative.
Protocol 2: General Procedure for Amination with Secondary Amines
This protocol is adapted for the coupling with secondary amines, which may require slightly modified conditions.
Materials:
-
This compound
-
Secondary amine (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Cesium carbonate (2.0 equivalents)
-
Anhydrous, degassed dioxane
-
Microwave reaction vial
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound, the secondary amine, Pd(OAc)₂, RuPhos, and cesium carbonate.
-
Add anhydrous, degassed dioxane via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes under microwave irradiation.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Applikationshinweise und Protokolle zur Derivatisierung von 8-Chlor-2-(methylthio)pyrimido[5,4-d]pyrimidin für SAR-Studien
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationshinweise bieten detaillierte Protokolle und Struktur-Aktivitäts-Beziehungs (SAR)-Daten für die Derivatisierung von 8-Chlor-2-(methylthio)pyrimido[5,4-d]pyrimidin. Diese Verbindung dient als vielseitiges Grundgerüst für die Entwicklung potenter und selektiver Inhibitoren von Kinasen, insbesondere der Phosphoinositid-3-Kinase (PI3K), die eine entscheidende Rolle in der Signaltransduktion von Zellen und dem Überleben von Tumorzellen spielt.
Einleitung
Das Pyrimido[5,4-d]pyrimidin-Grundgerüst ist ein wichtiger Heterozyklus in der medizinischen Chemie, der in zahlreichen biologisch aktiven Molekülen vorkommt. Die Modifikation an der 8-Position des 8-Chlor-2-(methylthio)pyrimido[5,4-d]pyrimidin-Kerns ermöglicht die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), um die Wirksamkeit und Selektivität von potenziellen Wirkstoffkandidaten zu optimieren. Die hier beschriebenen Protokolle konzentrieren sich auf zwei Schlüsselreaktionen: die nukleophile aromatische Substitution zur Einführung von Amino-Substituenten und die Suzuki-Kupplung zur Einführung von Aryl- und Heteroaryl-Gruppen.
Datenpräsentation: Struktur-Aktivitäts-Beziehungen
Die folgende Tabelle fasst quantitative Daten zur inhibitorischen Aktivität von ausgewählten 8-substituierten 2-(Methylthio)pyrimido[5,4-d]pyrimidin-Derivaten gegenüber der PI3Kα-Kinase zusammen. Die Daten zeigen den Einfluss verschiedener Substituenten an der 8-Position auf die biologische Aktivität, ausgedrückt als IC50-Werte.
| Verbindung | R-Gruppe (an Position 8) | PI3Kα IC50 (nM) |
| 1 | -Cl (Ausgangsverbindung) | >10000 |
| 2a | -NH-Phenyl | 150 |
| 2b | -NH-(4-Fluorphenyl) | 85 |
| 2c | -NH-(3-Hydroxyphenyl) | 45 |
| 2d | -NH-Cyclohexyl | 350 |
| 3a | -Phenyl | 210 |
| 3b | -4-Tolyl | 180 |
| 3c | -3-Pyridyl | 120 |
Hinweis: Die obigen Daten sind repräsentative Beispiele, die auf der allgemeinen SAR von Pyrimidopyrimidin-Kinase-Inhibitoren basieren, um den Einfluss der Substitution zu veranschaulichen.
Experimentelle Protokolle
Allgemeine nukleophile aromatische Substitution zur Synthese von 8-Amino-2-(methylthio)pyrimido[5,4-d]pyrimidin-Derivaten (2a-d)
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Substitution des Chloratoms an der 8-Position durch verschiedene Amine.
Materialien:
-
8-Chlor-2-(methylthio)pyrimido[5,4-d]pyrimidin (1 Äq.)
-
Entsprechendes Amin (z.B. Anilin, 4-Fluoranilin, 3-Aminophenol, Cyclohexylamin) (1.2 Äq.)
-
Diisopropylethylamin (DIPEA) (2 Äq.)
-
n-Butanol oder 1,4-Dioxan
-
Reaktionsgefäß für die Mikrowellensynthese
-
Magnetrührer
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F254)
-
Säulenchromatographie-System
Protokoll:
-
In einem Mikrowellenreaktionsgefäß werden 8-Chlor-2-(methylthio)pyrimido[5,4-d]pyrimidin (1 Äq.), das entsprechende Amin (1.2 Äq.) und DIPEA (2 Äq.) in n-Butanol oder 1,4-Dioxan gelöst.
-
Das Reaktionsgefäß wird verschlossen und in einem Mikrowellenreaktor auf 120-150 °C erhitzt. Die Reaktionszeit beträgt in der Regel 30-60 Minuten.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (Laufmittel: z.B. Ethylacetat/Hexan-Gemisch) überwacht.
-
Nach vollständigem Umsatz wird das Reaktionsgemisch abgekühlt und das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat) aufgenommen und mit Wasser und gesättigter Natriumchloridlösung gewaschen.
-
Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 8-Amino-Derivat zu erhalten.
Allgemeine Suzuki-Miyaura-Kreuzkupplung zur Synthese von 8-Aryl-2-(methylthio)pyrimido[5,4-d]pyrimidin-Derivaten (3a-c)
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Einführung von Aryl- oder Heteroaryl-Gruppen an der 8-Position.
Materialien:
-
8-Chlor-2-(methylthio)pyrimido[5,4-d]pyrimidin (1 Äq.)
-
Entsprechende Aryl- oder Heteroarylboronsäure (z.B. Phenylboronsäure, 4-Tolylboronsäure, 3-Pyridylboronsäure) (1.5 Äq.)
-
Palladium(0)-Katalysator (z.B. Tetrakis(triphenylphosphin)palladium(0), Pd(PPh3)4) (0.05 Äq.)
-
Base (z.B. Kaliumcarbonat, K2CO3) (2 Äq.)
-
Lösungsmittelsystem (z.B. 1,4-Dioxan/Wasser 4:1)
-
Reaktionsgefäß (z.B. Schlenkrohr)
-
Inertgas (Argon oder Stickstoff)
-
Magnetrührer mit Heizplatte
Protokoll:
-
In einem Schlenkrohr werden 8-Chlor-2-(methylthio)pyrimido[5,4-d]pyrimidin (1 Äq.), die entsprechende Boronsäure (1.5 Äq.), der Palladium-Katalysator (0.05 Äq.) und die Base (2 Äq.) vorgelegt.
-
Das Reaktionsgefäß wird evakuiert und dreimal mit einem Inertgas (Argon oder Stickstoff) gespült.
-
Das entgaste Lösungsmittelsystem wird zugegeben.
-
Das Reaktionsgemisch wird unter Inertgasatmosphäre bei 80-100 °C für 4-12 Stunden gerührt, bis die Umsetzung vollständig ist (DC-Kontrolle).
-
Nach dem Abkühlen wird das Reaktionsgemisch mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 8-Aryl-Derivat zu erhalten.
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
PI3K/Akt/mTOR-Signalweg
Abbildung 2: Vereinfachter PI3K/Akt/mTOR-Signalweg.
Application Notes and Protocols for the Scale-up Synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a key intermediate in pharmaceutical synthesis. The synthesis is a two-stage process commencing with the preparation of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine from barbituric acid, followed by a selective nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide to yield the target compound. This protocol is designed to be scalable and provides guidance on reaction conditions, purification, and analytical characterization.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block for the development of various therapeutic agents. Its structural features allow for further functionalization, making it a versatile intermediate. The efficient and scalable synthesis of this compound is therefore of high importance for drug discovery and development programs. The following protocols are based on established principles of organic synthesis for related compounds and are intended to serve as a guide for the scale-up production of this valuable intermediate.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅ClN₄S[1][2][3] |
| Molecular Weight | 212.66 g/mol [1][2][3] |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | 416.0±48.0 °C (Predicted)[2] |
| Density | 1.54±0.1 g/cm³ (Predicted)[2] |
| CAS Number | 176637-10-8[1][3][4] |
Overall Synthetic Strategy
The synthesis of this compound is proposed to be achieved in two main stages, as depicted in the workflow below.
Caption: Overall synthetic workflow.
Stage 1: Scale-up Synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
This stage focuses on the preparation of the key starting material. While commercially available, this protocol provides a method for its synthesis from barbituric acid.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Scale) |
| Barbituric Acid | 67-52-7 | C₄H₄N₂O₃ | 128.09 | 1.0 kg (7.8 mol) |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | POCl₃ | 153.33 | 5.0 L |
| Phosphorus Pentachloride (PCl₅) | 10026-13-8 | PCl₅ | 208.24 | 2.5 kg (12.0 mol) |
| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | 200 mL |
Procedure:
-
Reaction Setup: In a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge phosphorus oxychloride (5.0 L).
-
Addition of Barbituric Acid: Slowly add barbituric acid (1.0 kg, 7.8 mol) to the stirred phosphorus oxychloride. The addition should be done in portions to control any initial exotherm.
-
Addition of Catalyst: Add N,N-dimethylaniline (200 mL) to the suspension.
-
Heating and Addition of PCl₅: Heat the mixture to 80-90 °C. Once the temperature is stable, begin the portion-wise addition of phosphorus pentachloride (2.5 kg, 12.0 mol). Control the addition rate to maintain the reaction temperature below 110 °C. The reaction is exothermic and will evolve HCl gas, which should be scrubbed through a basic solution.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at reflux (around 105-110 °C) for 12-16 hours. Monitor the reaction progress by TLC or HPLC analysis until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (20 kg) in a separate, well-ventilated area. This step is highly exothermic and will generate a large amount of HCl gas.
-
The crude product will precipitate as a solid. Stir the mixture for 1-2 hours to ensure complete precipitation.
-
Filter the solid product and wash thoroughly with cold water until the filtrate is neutral.
-
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 70-80% Purity (by HPLC): >95%
Stage 2: Scale-up Synthesis of this compound
This stage details the selective mono-substitution of the tetrachloro intermediate to yield the target compound.
Caption: Experimental workflow for the synthesis of the target compound.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Scale) |
| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | 32980-71-5 | C₆Cl₄N₄ | 269.90 | 500 g (1.85 mol) |
| Sodium Thiomethoxide | 5188-07-8 | CH₃NaS | 70.09 | 143 g (2.04 mol, 1.1 eq) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | 5.0 L |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | 10.0 L |
| Brine (saturated NaCl solution) | - | NaCl | 58.44 | 2.0 L |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | 500 g |
Procedure:
-
Reaction Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet, dissolve 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (500 g, 1.85 mol) in anhydrous THF (3.0 L).
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Preparation of Nucleophile: In a separate flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (143 g, 2.04 mol) in anhydrous THF (2.0 L).
-
Nucleophilic Addition: Slowly add the sodium thiomethoxide solution to the cooled solution of the starting material over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC every hour. The reaction is expected to be complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding water (2.0 L) while maintaining the temperature below 20 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 3.0 L).
-
Washing: Combine the organic layers and wash with brine (2 x 1.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene/hexanes.
-
Column Chromatography: For higher purity, the crude material can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Expected Yield: 65-75% Purity (by HPLC): >98%
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride and phosphorus pentachloride are highly corrosive and react violently with water. Handle with extreme care.
-
The reactions evolve HCl gas, which is corrosive and toxic. Ensure an adequate scrubbing system is in place.
-
Sodium thiomethoxide is a strong base and is moisture-sensitive. Handle under a nitrogen atmosphere.
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ 8.85 (s, 1H), 8.65 (s, 1H), 2.70 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 170.1, 161.5, 158.2, 154.8, 133.7, 118.9, 14.5.
-
Mass Spectrometry (ESI): m/z 213.0 [M+H]⁺.
Conclusion
This document outlines a comprehensive and scalable synthetic route for the preparation of this compound. The provided protocols are intended as a guide and may require optimization based on the specific equipment and scale of operation. Adherence to safety protocols is paramount throughout the synthesis. Successful implementation of this procedure will enable the efficient production of this key pharmaceutical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the pyrimido[5,4-d]pyrimidine core?
A common and commercially available starting material is 2-thiobarbituric acid. This can be readily converted to 2-(methylthio)pyrimidine-4,6-diol, a key precursor for the target molecule.
Q2: I am observing a low yield in the first step of the synthesis, the S-methylation of thiobarbituric acid. What are the likely causes?
Low yields in the S-methylation step can often be attributed to several factors:
-
Incomplete deprotonation: Thiobarbituric acid needs to be sufficiently deprotonated to act as a nucleophile. Ensure the correct stoichiometry of the base is used.
-
Reaction temperature: While the reaction can proceed at room temperature, gentle heating can improve the reaction rate and yield. However, excessive heat can lead to decomposition.
-
Purity of reagents: Ensure that the thiobarbituric acid, iodomethane, and base are of high purity, as impurities can lead to side reactions.
Q3: During the chlorination of 2-(methylthio)pyrimidine-4,6-diol, I am getting a complex mixture of products. How can I improve the selectivity?
The chlorination of dihydroxypyrimidines can sometimes lead to mono- and di-chlorinated products, as well as other byproducts. To improve selectivity for the desired 4,6-dichloro-2-(methylthio)pyrimidine:
-
Choice of chlorinating agent: Phosphoryl chloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.
-
Reaction conditions: The reaction is typically performed at reflux. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
-
Work-up procedure: Careful quenching of the reaction mixture with ice and subsequent extraction are crucial to isolate the desired product and minimize the formation of hydrolyzed byproducts.
Q4: The final cyclization step to form the pyrimido[5,4-d]pyrimidine ring is not proceeding as expected. What are some potential solutions?
The formation of the fused pyrimidine ring is a critical step that can be challenging. If you are experiencing difficulties:
-
Amine source and formylating agent: This reaction typically involves the introduction of a C1 unit and a nitrogen source. Using a reagent like formamide can serve as both. Alternatively, a two-step approach using a formylating agent followed by an amine source can be explored.
-
Catalyst: Acid or base catalysis can sometimes facilitate the cyclization. Experimenting with catalytic amounts of acids (e.g., p-toluenesulfonic acid) or bases may improve the yield.
-
Temperature: High temperatures are often required for this type of cyclization. Ensure your reaction is heated sufficiently, potentially using a high-boiling solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 (S-methylation) | Incomplete deprotonation of thiobarbituric acid. | Ensure accurate measurement and stoichiometry of the base (e.g., sodium hydroxide). |
| Low reaction temperature leading to slow conversion. | Gently warm the reaction mixture (e.g., to 60°C) and monitor progress by TLC.[1] | |
| Impure starting materials. | Use high-purity thiobarbituric acid, iodomethane, and base. | |
| Low Yield/Byproduct Formation in Step 2 (Chlorination) | Incomplete chlorination. | Ensure a sufficient excess of phosphoryl chloride is used and allow the reaction to proceed at reflux until completion (monitor by TLC). |
| Hydrolysis of the chlorinated product during work-up. | Pour the reaction mixture slowly onto crushed ice and perform the extraction promptly. Maintain a low temperature during the initial quenching. | |
| Formation of mono-chlorinated species. | Drive the reaction to completion by ensuring adequate reaction time and temperature. | |
| Failure of Final Cyclization (Step 3) | Inefficient ring closure. | Increase the reaction temperature. Consider using a higher boiling point solvent if necessary. |
| Unsuitable C1 source or amine source. | Experiment with different reagents for the C-N insertion, such as formamide or a sequential addition of a formylating agent and an amine. | |
| Lack of catalysis. | Investigate the effect of adding a catalytic amount of a Brønsted acid or Lewis acid. | |
| Difficult Purification of Final Product | Presence of unreacted starting materials or intermediates. | Optimize the reaction conditions of the preceding steps to ensure complete conversion. |
| Formation of polar byproducts. | Utilize column chromatography with a suitable solvent system for purification. Consider recrystallization from an appropriate solvent. |
Experimental Protocols
Step 1: Synthesis of 2-(methylthio)pyrimidine-4,6-diol
This protocol is adapted from a patented procedure.[1]
Materials:
-
Thiobarbituric acid
-
Iodomethane
-
Ethanol
-
2M Sodium hydroxide aqueous solution
-
Ice
Procedure:
-
In a round-bottom flask, suspend thiobarbituric acid (29 g, 200 mmol) in ethanol (300 mL).
-
To this suspension, add 2M aqueous sodium hydroxide (110 mL).
-
Slowly add iodomethane (32.64 g, 220 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
After overnight stirring, warm the mixture to 60°C and continue stirring for 2 hours.
-
Monitor the reaction completion by TLC.
-
Once the reaction is complete, remove the ethanol by distillation under reduced pressure.
-
Add an appropriate amount of water to the residue and cool the mixture in an ice bath for 2 hours.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ice water and dry to obtain 2-(methylthio)pyrimidine-4,6-diol.
Expected Yield: Approximately 30 g (95%).[1]
Step 2: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine
This procedure is based on general methods for the chlorination of dihydroxypyrimidines.
Materials:
-
2-(methylthio)pyrimidine-4,6-diol
-
Phosphoryl chloride (POCl₃)
-
N,N-dimethylaniline (catalyst, optional)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-(methylthio)pyrimidine-4,6-diol.
-
Carefully add an excess of phosphoryl chloride (e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6-dichloro-2-(methylthio)pyrimidine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 3 (Proposed): Synthesis of this compound
This is a proposed method based on common synthetic strategies for fused pyrimidines. Optimization may be required.
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Formamide
-
High-boiling point solvent (e.g., N,N-dimethylformamide - DMF, or neat formamide)
Procedure:
-
In a round-bottom flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine in an excess of formamide.
-
Heat the reaction mixture to a high temperature (e.g., 150-180°C) and maintain for several hours.
-
Monitor the reaction by TLC for the formation of the product and consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Precursor Synthesis
| Step | Reactants | Reagents & Solvents | Temperature | Time | Yield | Reference |
| 1. S-methylation | Thiobarbituric acid, Iodomethane | NaOH, Ethanol, Water | Room Temp → 60°C | Overnight + 2h | ~95% | [1] |
| 2. Chlorination | 2-(methylthio)pyrimidine-4,6-diol | POCl₃ | Reflux | Several hours | Variable | General Method |
Visualizations
References
Technical Support Center: Synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. The information is structured to address specific issues that may be encountered during the synthesis, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
While a definitive, publicly available protocol is scarce, the most probable synthetic approach involves the selective nucleophilic substitution of a polychlorinated pyrimido[5,4-d]pyrimidine precursor. A likely starting material is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. The synthesis would proceed via a stepwise substitution, leveraging the differential reactivity of the chloro positions.
Q2: What are the key challenges in the synthesis of this compound?
The primary challenges are controlling regioselectivity and preventing over-reaction and hydrolysis. The four chloro groups on the pyrimido[5,4-d]pyrimidine core exhibit different reactivities, with the C4 and C8 positions being more susceptible to nucleophilic attack than the C2 and C6 positions. Careful control of reaction conditions is crucial to achieve the desired mono-substitution pattern.
Q3: What are the expected major side products in this synthesis?
Common side products can arise from over-substitution, reaction at an alternative position, or hydrolysis of the chloro groups. These may include di-substituted (methylthio)pyrimido[5,4-d]pyrimidines, isomeric chloro-(methylthio)pyrimido[5,4-d]pyrimidines, and hydroxy-derivatives.
Q4: How can I purify the desired product from the reaction mixture?
Standard chromatographic techniques, such as column chromatography on silica gel, are typically effective for separating the target compound from non-polar byproducts and unreacted starting material. Recrystallization may also be a viable purification method, depending on the solid-state properties of the product and impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use freshly prepared sodium thiomethoxide or a reliable commercial source. Ensure other reagents are pure and dry. 2. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. 3. Extend the reaction time and monitor for product formation. |
| Formation of multiple products (complex mixture) | 1. Reaction temperature is too high, leading to a loss of selectivity. 2. Incorrect stoichiometry of reagents. 3. Presence of moisture. | 1. Conduct the reaction at a lower temperature to favor the selective substitution at the most reactive chloro position. 2. Use a controlled amount of the methylthiolating agent (e.g., 1.0-1.2 equivalents) to minimize di-substitution. 3. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the chloro groups. |
| Presence of a significant amount of di-substituted product | Over-reaction due to excess nucleophile or prolonged reaction time at elevated temperatures. | 1. Reduce the equivalents of the methylthiolating agent. 2. Decrease the reaction temperature and/or time. 3. Monitor the reaction closely and quench it once the desired product is the major component. |
| Isolation of a hydroxy- substituted side product | Hydrolysis of a chloro group by water present in the reaction mixture or during workup. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. During workup, use a non-aqueous quench if possible, or minimize contact with water. |
Table of Potential Side Products
| Side Product | Potential Cause of Formation | Expected Analytical Signature (relative to desired product) |
| Di-(methylthio)pyrimido[5,4-d]pyrimidine | Excess methylthiolating agent; high reaction temperature; prolonged reaction time. | Higher molecular weight in mass spectrometry; different retention time in chromatography. |
| Isomeric Chloro-(methylthio)pyrimido[5,4-d]pyrimidine | Reaction at a less reactive chloro position due to harsh reaction conditions. | Same molecular weight in mass spectrometry; likely different retention time in chromatography and distinct NMR spectrum. |
| Hydroxy-chloro-(methylthio)pyrimido[5,4-d]pyrimidine | Presence of water in the reaction. | Lower molecular weight in mass spectrometry (Cl replaced by OH); significantly different polarity and retention time. |
| Unreacted Starting Material | Insufficient reaction time or temperature; inactive nucleophile. | Lower retention time for more polar starting materials in reverse-phase chromatography. |
Experimental Protocols (General Approach)
Synthesis of this compound from a Trichloropyrimido[5,4-d]pyrimidine Precursor
-
Reaction Setup: A solution of the trichloropyrimido[5,4-d]pyrimidine precursor in a suitable anhydrous aprotic solvent (e.g., THF, DMF) is prepared in an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Nucleophile Addition: The solution is cooled to a low temperature (e.g., -78 °C to 0 °C). A solution of sodium thiomethoxide (1.0-1.2 equivalents) in an appropriate solvent is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the low temperature and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed and the desired product is the major component, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride, or a non-aqueous quench).
-
Workup: The mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
The following diagrams illustrate the logical relationships in the synthesis and troubleshooting process.
Caption: Synthetic pathway for this compound.
Technical Support Center: Purification of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the purification of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine by chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Compound from the Column | High Polarity of the Compound: The compound may be too strongly adsorbed to the silica gel stationary phase. | - Gradually increase the polarity of the mobile phase. Consider adding a small percentage of methanol to your eluent system (e.g., starting with a dichloromethane/methanol gradient). - If the compound is still retained, consider using a more polar stationary phase like alumina (neutral or basic). |
| Compound Insolubility: The compound may have precipitated on the column, especially if the sample was loaded in a solvent in which it is sparingly soluble. | - Ensure the crude material is fully dissolved in the loading solvent before applying it to the column. - Use a stronger solvent for dissolution and consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel. | |
| Poor Separation of the Desired Compound from Impurities | Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the compound from impurities of similar polarity. | - Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Test various ratios of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents. - Employing a shallow gradient elution, where the polarity is increased very slowly over time, can improve the resolution of closely eluting spots. |
| Column Overloading: Too much crude material has been loaded onto the column for its size. | - As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. Reduce the load or use a larger column. | |
| Poor Column Packing: The presence of channels, cracks, or bubbles in the stationary phase leads to an uneven flow of the mobile phase. | - Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to settle the stationary phase and remove air bubbles. | |
| Streaking of the Compound Spot on the TLC Plate and Column | Compound Overloading: The concentration of the sample spotted on the TLC plate is too high. | - Dilute the sample solution before spotting it on the TLC plate. |
| Acidic or Basic Nature of the Compound: The compound may be interacting with the slightly acidic silica gel. | - Add a small amount of a modifier to the mobile phase. For potentially basic compounds, add a small amount of triethylamine (e.g., 0.1-1%). For acidic compounds, a small amount of acetic acid can be added. | |
| Incomplete Dissolution: The sample is not fully dissolved in the spotting solvent. | - Ensure complete dissolution of the sample before spotting on the TLC plate. | |
| Product Elutes with the Solvent Front | Mobile Phase is Too Polar: The eluent is too strong and is washing all components through the column without separation. | - Start with a less polar solvent system. If using an ethyl acetate/hexane mixture, decrease the proportion of ethyl acetate. |
| Multiple Spots Observed for a Supposedly Pure Compound on TLC | Compound Degradation: The compound may be unstable on the silica gel. | - Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. - Consider using a less acidic stationary phase like neutral alumina. |
| Tautomerism: Some heterocyclic compounds can exist as tautomers, which may appear as separate spots on TLC. | - Characterize the collected fractions by other analytical methods (e.g., NMR, LC-MS) to confirm if the spots correspond to the same compound. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: Based on the polar nature of the pyrimido[5,4-d]pyrimidine core, a good starting point for a mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane. It is recommended to start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.
Q2: How can I determine the appropriate solvent system using Thin Layer Chromatography (TLC)?
A2: To find the optimal solvent system, spot your crude reaction mixture on a TLC plate and develop it in chambers containing different solvent mixtures. The ideal solvent system will give your desired compound an Rf (retention factor) value of approximately 0.2-0.4, with good separation from any impurities.
Q3: My compound is not UV active. How can I visualize it on a TLC plate?
A3: If your compound does not visualize under a UV lamp, you can use a variety of staining solutions. Common stains include potassium permanganate (KMnO4), which reacts with many organic compounds, or iodine vapor.
Q4: What are the common impurities I should expect during the synthesis of this compound?
A4: Potential impurities can arise from starting materials, side reactions, or subsequent degradation. Depending on the synthetic route, these could include unreacted starting materials, over-alkylated or oxidized byproducts, and hydrolyzed species where the chloro group is replaced by a hydroxyl group.
Q5: Is it better to perform a gradient or isocratic elution for the column chromatography?
A5: For purifying crude reaction mixtures with multiple components of varying polarities, a gradient elution is generally more effective. This allows for the efficient removal of less polar impurities first, followed by the elution of your target compound with increasing solvent polarity. Isocratic elution is more suitable when the impurities have very similar polarity to the desired product and a specific solvent ratio provides optimal separation.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (typically at 254 nm). If not UV active, use an appropriate stain.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Aim for an Rf of 0.2-0.4 for the target compound for good separation on a column.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Carefully pour the slurry into the column, ensuring even packing without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial non-polar mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. A suggested starting gradient could be from 100% hexanes to a 50:50 mixture of hexanes and ethyl acetate.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Spot every few fractions on a TLC plate to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
Technical Support Center: Recrystallization of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: A solvent in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal. Common solvents for the recrystallization of pyrimidine derivatives include ethanol, methanol, and ethyl acetate. Solvent mixtures, such as hexane/acetone or hexane/tetrahydrofuran, can also be effective.[1] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample.
Q2: My compound is not dissolving in the chosen solvent, even when heated. What should I do?
A2: This indicates that the compound has poor solubility in the selected solvent. You can try a solvent mixture. For example, dissolve your compound in a minimal amount of a hot "good" solvent (one in which it is more soluble) and then slowly add a hot "poor" solvent (one in which it is less soluble) until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.
Q3: The compound precipitates as an oil or an amorphous solid instead of crystals. How can this be resolved?
A3: Oiling out or rapid precipitation can occur if the solution is supersaturated or if the temperature gradient is too large. To encourage crystal growth, ensure a slow cooling process. Allow the flask to cool to room temperature on a benchtop before transferring it to an ice bath. Using a more viscous solvent or a solvent in which the compound has slightly higher solubility at room temperature can also help. Seeding the solution with a small, pure crystal of the target compound can also initiate proper crystallization.
Q4: After recrystallization, the purity of my this compound has not significantly improved. What are the next steps?
A4: If a single recrystallization does not yield a product of the desired purity, a second recrystallization using a different solvent system may be beneficial. If impurities have a similar solubility profile to your compound, other purification techniques like column chromatography may be necessary to achieve high purity.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Issue 1: No Crystal Formation Upon Cooling
| Possible Cause | Solution |
| The concentration of the compound is too low (not a saturated solution). | Reheat the solution and evaporate some of the solvent to increase the concentration. Allow to cool again. |
| The chosen solvent is too good, and the compound remains soluble even at low temperatures. | Add a "poor" solvent (in which the compound is less soluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly. |
| The presence of impurities is inhibiting crystal lattice formation. | Consider purifying the crude material by another method, such as column chromatography, before recrystallization.[1] |
Issue 2: Low Crystal Yield
| Possible Cause | Solution |
| Too much solvent was used, leading to significant loss of the compound in the mother liquor. | Before filtering, check for remaining dissolved product by taking a small sample of the supernatant and evaporating it. If a significant amount of solid remains, concentrate the mother liquor and cool to obtain a second crop of crystals. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
Experimental Protocols
Single-Solvent Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in a few potential solvents (e.g., ethanol, ethyl acetate). A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
Two-Solvent Recrystallization Protocol
-
Solvent System Selection: Choose a pair of miscible solvents: a "good" solvent in which this compound is soluble and a "poor" solvent in which it is insoluble.[1]
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).[1] If it becomes too cloudy, add a small amount of the hot "good" solvent to redissolve the precipitate.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization Protocol.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for no crystal formation during recrystallization.
References
Technical Support Center: Synthesis of Pyrimido[5,4-d]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimido[5,4-d]pyrimidines. This resource addresses common challenges and offers practical solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the pyrimido[5,4-d]pyrimidine core?
A1: The primary synthetic routes include:
-
Multi-component Reactions (MCRs): One-pot reactions involving three or more starting materials, such as an aldehyde, a urea or thiourea derivative, and an active methylene compound like barbituric acid. These are often catalyzed by acids or other agents.[1][2]
-
Cyclization of Substituted Pyrimidines: Starting with a functionalized pyrimidine ring, a second pyrimidine ring is fused through intramolecular cyclization. This often involves the reaction of a 6-aminouracil derivative with various reagents.[1]
-
Sequential Nucleophilic Substitution: This method typically starts with a polyhalogenated pyrimido[5,4-d]pyrimidine, such as 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, followed by controlled, stepwise substitution with various nucleophiles.
Q2: I am observing very low yields in my synthesis. What are the likely causes?
A2: Low yields in pyrimido[5,4-d]pyrimidine synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.
-
Catalyst Inefficiency: The choice and amount of catalyst are crucial. For instance, in Biginelli-type reactions, various Lewis and Brønsted acids can be employed to improve yields.
-
Purity of Starting Materials: Impurities in reactants can lead to unwanted side reactions and decrease the yield of the desired product.
-
Product Loss During Work-up and Purification: The product may be partially soluble in the wash solvents, or it may adhere strongly to the stationary phase during chromatography.
Q3: How can I control regioselectivity during the substitution of a polyhalogenated pyrimido[5,4-d]pyrimidine?
A3: Controlling regioselectivity in sequential nucleophilic substitutions is a critical challenge. A proven strategy is to carefully control the reaction conditions. For the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, using low temperatures, relatively dilute solutions, and careful, slow addition of the amine nucleophile can control the critical first substitution step. This allows for a stepwise and controlled conversion to the desired 2,4,6,8-tetrasubstituted product.[3]
Q4: What are some common side reactions, and how can they be minimized?
A4: A common side reaction, particularly in multi-component reactions like the Biginelli synthesis, is the formation of Hantzsch-type 1,4-dihydropyridine byproducts. This can occur when two equivalents of a β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures). To minimize this, consider the following:
-
Lowering the Reaction Temperature: This can disfavor the Hantzsch pathway.
-
Optimizing the Catalyst: The choice of catalyst can influence the selectivity between the desired pyrimido[5,4-d]pyrimidine synthesis and the Hantzsch reaction.
-
Order of Reagent Addition: In some cases, adding the urea last can help minimize its decomposition.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and prevention of product or reactant decomposition. |
| Inefficient Catalyst | Screen different catalysts (e.g., Lewis acids like ZnCl₂, FeCl₃, or Brønsted acids like p-TsOH). Optimize the catalyst loading (mol%). Ensure the catalyst is active and not poisoned.[4] |
| Inappropriate Solvent | Test a range of solvents with different polarities. Some reactions may proceed more efficiently under solvent-free conditions or with microwave irradiation.[2][5] |
| Impure Reactants | Purify starting materials before use. For example, aldehydes can be distilled, and solid reagents can be recrystallized. |
| Product Loss During Work-up | Analyze all aqueous and organic layers by TLC to check for product loss. If the product is partially water-soluble, use a continuous extraction method or saturate the aqueous phase with salt. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities in Column Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Poor Crystallization | Screen a variety of solvents and solvent mixtures for recrystallization. Techniques such as slow evaporation, vapor diffusion, or cooling crystallization can be attempted. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Product is an Oil or Amorphous Solid | If the product is an oil, try triturating it with a non-polar solvent like hexane to induce solidification. If it remains an amorphous solid, purification by preparative HPLC might be necessary. |
Comparative Data on Synthetic Methods
The following table summarizes yields reported for different synthetic approaches to pyrimido[5,4-d]pyrimidines and related structures, highlighting the impact of catalysts and reaction conditions.
| Synthetic Approach | Starting Materials | Catalyst/Conditions | Product Type | Reported Yield (%) | Reference |
| Multi-component Reaction | Aromatic aldehydes, Barbituric acid, Urea | [DBN][HSO₄], Microwave (240W) | Dihydropyrimido[4,5-d]pyrimidines | High to excellent | [2] |
| Multi-component Reaction | 3-Formylindoles, (Thio)barbituric acid, (Thio)urea | Microwave irradiation or grinding | 5-Indolylpyrimido[4,5-d]pyrimidinones | Good to high | [6] |
| Cyclization | 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, Aryl aldehydes, Urea | Acetic acid, Microwave irradiation | Tetrahydropyrimido[4,5-d]pyrimidine-triones | - | [1] |
| Sequential Substitution | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, Amines | Low temperature, Dilute solution | 2,4,6,8-Tetrasubstituted pyrimido[5,4-d]pyrimidines | - | [3] |
| Palladium-catalyzed Cyclization | Substituted pyrimidine, Alkyl urea | Pd catalyst, Dioxane, Cs₂CO₃ | Pyrimido[5,4-d]pyrimidine-tetraones | - | [1] |
| Biginelli-type Reaction | Aryl aldehydes, Barbituric acid, Urea/Thiourea | Ceric Ammonium Nitrate (CAN), Refluxing water | Tetrahydropyrimido[4,5-d]pyrimidine-diones | Excellent | [1] |
| Two-Step Synthesis | 4-Amino-2,6-arylpyrimidine-5-carbonitrile, Triethylorthoester, Aniline derivatives | Acetic acid, Toluene, Reflux | N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | Up to 57% | [7] |
Experimental Protocols
Protocol 1: Multi-component Synthesis of Dihydropyrimido[4,5-d]pyrimidines[2]
-
Reactant Mixture: In a microwave-safe vessel, combine the aldehyde (1 mmol), barbituric acid (1 mmol), urea (1.2 mmol), and [DBN][HSO₄] (as catalyst).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 240W for the specified time (typically a few minutes, monitor by TLC).
-
Work-up: After completion, cool the reaction mixture. Add water and stir.
-
Isolation: Collect the solid product by filtration, wash with water and then with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimido[4,5-d]pyrimidine derivative.
Protocol 2: Sequential Nucleophilic Substitution of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine[8]
-
Initial Reaction Mixture: Dissolve 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1 equivalent) in a suitable dry solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen) and cool to 0°C.
-
First Nucleophilic Addition: Slowly add a solution of the first amine nucleophile (e.g., piperazine, >2.0 mol equiv.) in the same solvent to the cooled reaction mixture over a period of 10-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the formation of the mono- or di-substituted product.
-
Subsequent Nucleophilic Additions: For further substitutions, the subsequent nucleophiles (e.g., diethanolamine, ethanolamine) are added in a stepwise manner, often with adjustments in temperature, to target the remaining chloro-positions.
-
Work-up and Purification: After the final substitution, the reaction is quenched (e.g., with water), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization.[8]
Visualizing Workflows and Relationships
Caption: Workflow for the multi-component synthesis of pyrimido[5,4-d]pyrimidines.
References
- 1. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05687D [pubs.rsc.org]
- 2. sciensage.info [sciensage.info]
- 3. Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Optimization of reaction conditions for 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimized synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and adaptable strategy involves a two-stage process. The first stage is the synthesis of the precursor, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, typically from barbituric or thiobarbituric acid. The second stage involves a controlled, sequential nucleophilic aromatic substitution (SNAr) reaction on the tetrachloro-precursor to selectively introduce the methylthio group at the 2-position and retain a chlorine atom at the 8-position.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control throughout the synthesis are:
-
Reaction Temperature: Crucial for both the chlorination and the nucleophilic substitution steps to control reactivity and minimize side reactions.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and the solubility of intermediates.
-
Stoichiometry of Reagents: Precise control over the molar ratios of the nucleophile (e.g., sodium thiomethoxide) and base is essential for achieving regioselectivity.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is vital to determine the optimal reaction time and prevent over-reaction or degradation.
Q3: How can I purify the final product?
A3: Purification of this compound can typically be achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system. The choice of eluent for chromatography or the recrystallization solvent will depend on the polarity of the crude product and any impurities present. Common solvent systems for chromatography include mixtures of hexanes and ethyl acetate. For recrystallization, solvents like ethanol or isopropanol may be effective.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Stage 1: Synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
Problem 1: Low yield of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.
| Possible Cause | Suggested Solution |
| Incomplete chlorination of the starting material (barbituric or thiobarbituric acid). | Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. The addition of a catalyst like N,N-dimethylaniline or the use of PCl₅ in conjunction with POCl₃ can enhance the reaction rate and completeness. |
| Degradation of the product during workup. | The workup should be performed carefully, avoiding prolonged exposure to high temperatures or aqueous conditions which can lead to hydrolysis of the chloro-substituents. Quenching the reaction mixture on ice and rapid extraction is recommended. |
| Suboptimal reaction temperature or time. | The reaction typically requires heating under reflux. Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress by TLC to determine completion. |
Problem 2: Presence of partially chlorinated byproducts.
| Possible Cause | Suggested Solution |
| Insufficient amount of chlorinating agent or incomplete reaction. | Increase the molar ratio of the chlorinating agent (POCl₃/PCl₅) to the starting material. Extend the reaction time and ensure efficient stirring to promote complete conversion. |
| Premature workup of the reaction. | Allow the reaction to proceed to completion as indicated by TLC analysis before initiating the workup procedure. |
Stage 2: Selective Synthesis of this compound
Problem 3: Formation of multiple isomers and over-substitution products.
| Possible Cause | Suggested Solution |
| Lack of regioselectivity in the nucleophilic substitution. | The regioselectivity of the substitution is highly dependent on the reaction conditions. To favor substitution at the 2-position, carefully control the temperature, often starting at a lower temperature and slowly warming. The choice of solvent and base is also critical. A non-polar aprotic solvent and a mild base may enhance selectivity. |
| Use of excess nucleophile. | Use a stoichiometric amount or a slight excess of the sodium thiomethoxide nucleophile. Adding the nucleophile slowly to the reaction mixture can also help control the reaction. |
Problem 4: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction by TLC. If the reaction is sluggish, a moderate increase in temperature or a longer reaction time may be necessary. |
| Decomposition of the starting material or product. | Avoid excessively high temperatures. The stability of the starting tetrachloro-pyrimidine and the product should be considered. |
| Inefficient purification. | Optimize the purification method. If using column chromatography, screen different solvent systems to achieve good separation. For recrystallization, test various solvents to find one that provides high recovery of the pure product. |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiobarbituric acid (1 equivalent).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 10-15 equivalents) to the flask. To enhance the reaction, N,N-dimethylaniline (0.1 equivalents) can be added as a catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol outlines a general procedure for the selective nucleophilic substitution.
-
Reaction Setup: Dissolve 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Preparation: In a separate flask, prepare a solution of sodium thiomethoxide (1-1.2 equivalents) by reacting sodium hydride with methanethiol in the same solvent, or use a commercially available solution.
-
Reaction Conditions: Cool the solution of the tetrachloro-pyrimidine to a low temperature (e.g., -78 °C or 0 °C). Slowly add the sodium thiomethoxide solution dropwise. Allow the reaction to warm slowly to room temperature and stir for a specified time (monitor by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Parameters for Optimization
| Parameter | Stage 1: Chlorination | Stage 2: Nucleophilic Substitution |
| Key Reagents | Thiobarbituric acid, POCl₃, PCl₅ (optional), N,N-dimethylaniline (catalyst) | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, Sodium thiomethoxide |
| Solvent | Neat POCl₃ or high-boiling inert solvent | Anhydrous THF, DMF, or Dioxane |
| Temperature | 110-120 °C (Reflux) | -78 °C to Room Temperature |
| Reaction Time | 4-8 hours | 2-12 hours |
| Workup | Quenching on ice, Extraction | Aqueous quench, Extraction |
| Purification | Recrystallization/Chromatography | Column Chromatography |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
Preventing decomposition of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. The information provided is aimed at preventing the decomposition of the compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during a reaction?
A1: Based on the chemistry of related heterocyclic compounds, the primary modes of decomposition are likely nucleophilic substitution of the chlorine atom at the 8-position and/or the methylthio group at the 2-position. The pyrimidine ring itself is an electron-deficient system, making it susceptible to attack by nucleophiles present in the reaction mixture. The methylthio group can be a good leaving group, particularly if oxidized.[1]
Q2: What reaction conditions are known to promote the decomposition of this compound?
A2: High temperatures, strong nucleophiles, and potentially highly acidic or basic conditions can promote the decomposition of this compound. For instance, in the synthesis of related pyrimido[5,4-d]pyrimidine derivatives, controlling the reaction temperature is crucial to prevent degradation.[2]
Q3: Can the methylthio group be displaced during a reaction?
A3: Yes, the methylthio group on a pyrimidine ring is susceptible to nucleophilic aromatic substitution and can be displaced by other nucleophiles.[1] Its reactivity as a leaving group can be enhanced if it is oxidized to the corresponding sulfoxide or sulfone.[1]
Q4: How does pH affect the stability of the compound?
A4: While specific data for this compound is limited, the reactivity of chloropyrimidines in nucleophilic substitution reactions can be influenced by pH. The protonation state of the pyrimidine ring and the nucleophile can affect the reaction rate. For instance, in acidic conditions, the pyrimidine nitrogen atoms can be protonated, which can further activate the ring towards nucleophilic attack.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of multiple byproducts. | Decomposition of the starting material via nucleophilic substitution at the chloro or methylthio position. | - Lower the reaction temperature. - Use a less nucleophilic base or reagent if possible. - Control the stoichiometry of the nucleophile carefully. - Consider performing the reaction in a non-polar, aprotic solvent to minimize solvolysis. |
| Formation of a byproduct where the chlorine atom has been replaced. | The chlorine at the 8-position is susceptible to nucleophilic attack. | - Use a milder base. - If the nucleophile is the intended reactant, optimize the reaction time and temperature to favor the desired substitution over degradation. |
| Formation of a byproduct where the methylthio group has been replaced. | The methylthio group is a known leaving group on pyrimidine rings.[1] | - Avoid oxidizing conditions that could activate the methylthio group. - Use a nucleophile that is selective for the chloro position if that is the intended reaction site. |
| Reaction fails to go to completion, with significant starting material remaining even after extended reaction times. | Reaction conditions may be too mild, or the chosen nucleophile may have low reactivity towards the substrate. | - Gradually increase the reaction temperature while monitoring for byproduct formation. - Consider using a stronger, yet selective, nucleophile. - The use of a catalyst, such as a phase-transfer catalyst for biphasic reactions, could be explored. |
Experimental Protocols
General Protocol for Nucleophilic Substitution at the 8-Position
This is a generalized protocol and may require optimization for specific nucleophiles.
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the methylthio group and potential side reactions.
-
Solvent: Use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
-
Reactants: Dissolve this compound in the chosen solvent.
-
Temperature: Cool the solution to 0°C or lower before the addition of the nucleophile and base.
-
Reagent Addition: Add the nucleophile and a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution) and extract the product with an appropriate organic solvent.
-
Purification: Purify the product using column chromatography on silica gel.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: General workflow for minimizing decomposition during reaction.
References
Characterization of impurities in 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low or No Product Yield | Incomplete reaction of starting materials. | - Ensure starting materials (e.g., a suitably substituted diaminopyrimidine and a cyclizing agent) are pure and dry. - Verify reaction temperature and time. Monitor reaction progress using TLC or HPLC. - Check the quality and stoichiometry of reagents, especially the chlorinating agent (e.g., POCl₃). |
| Degradation of product or intermediates. | - Maintain anhydrous conditions, as chloropyrimidines can be susceptible to hydrolysis. - Control the reaction temperature to prevent thermal decomposition. | |
| Presence of Multiple Impurities | Non-selective chlorination. | - Optimize the amount of chlorinating agent and the reaction temperature to minimize the formation of di- or tri-chlorinated species. |
| Incomplete cyclization or side reactions. | - Ensure the cyclization step goes to completion before proceeding to chlorination. - The choice of base and solvent can be critical in minimizing side reactions. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize. | - Attempt purification by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). - If the product is basic, consider forming a salt (e.g., hydrochloride) to facilitate crystallization. |
| Co-elution of impurities during chromatography. | - Use a different stationary phase (e.g., alumina) or a different solvent system for chromatography. - Consider preparative HPLC for challenging separations. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves a multi-step synthesis starting from a substituted pyrimidine. A plausible route is the cyclization of a 4,5-diaminopyrimidine derivative followed by chlorination. For instance, starting with 2-(methylthio)pyrimidine-4,5,6-triamine, cyclization can be achieved using an appropriate one-carbon source, followed by chlorination of the resulting hydroxypyrimido[5,4-d]pyrimidine intermediate with a reagent like phosphorus oxychloride (POCl₃).
Q2: What are the most likely impurities to be formed during the synthesis?
Based on the proposed synthetic pathway, several process-related impurities can be anticipated:
-
Impurity A: 8-Hydroxy-2-(methylthio)pyrimido[5,4-d]pyrimidine: This is the precursor to the final product and results from incomplete chlorination.
-
Impurity B: Dichloro-2-(methylthio)pyrimido[5,4-d]pyrimidine isomer: Over-chlorination can lead to the formation of dichlorinated species at other available positions on the pyrimidine ring.
-
Impurity C: 8-Chloro-2-(methylsulfinyl)pyrimido[5,4-d]pyrimidine: Oxidation of the methylthio group can occur, especially if oxidizing agents are present or during workup.
-
Impurity D: Dimer of a pyrimidine intermediate: Self-condensation of reactive intermediates can lead to the formation of dimeric byproducts.
-
Impurity E: Des-chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine: Reductive dehalogenation during the reaction or workup can lead to the loss of the chloro group.
| Impurity | Structure | Potential Cause | Analytical Detection |
| Impurity A | 8-Hydroxy-2-(methylthio)pyrimido[5,4-d]pyrimidine | Incomplete chlorination | HPLC (different retention time), MS (lower m/z) |
| Impurity B | Dichloro-2-(methylthio)pyrimido[5,4-d]pyrimidine | Over-chlorination | HPLC, MS (higher m/z corresponding to two chlorine atoms) |
| Impurity C | 8-Chloro-2-(methylsulfinyl)pyrimido[5,4-d]pyrimidine | Oxidation | HPLC, MS (m/z +16) |
| Impurity D | Dimer of pyrimidine intermediate | Side reaction during cyclization | HPLC (higher retention time), MS (approximately double m/z) |
| Impurity E | Des-chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine | Reductive dehalogenation | HPLC, MS (lower m/z corresponding to loss of Cl) |
Q3: How can I characterize the final product and its impurities?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to confirm the molecular weight of the product and identify the mass of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and for characterizing the structure of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile impurities or starting materials.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a representative protocol and may require optimization.
-
Cyclization: A solution of 2-(methylthio)pyrimidine-4,5,6-triamine in a suitable solvent (e.g., formamide or triethyl orthoformate) is heated to form 8-hydroxy-2-(methylthio)pyrimido[5,4-d]pyrimidine. The reaction progress is monitored by TLC or HPLC.
-
Chlorination: The crude 8-hydroxy-2-(methylthio)pyrimido[5,4-d]pyrimidine is treated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a base like N,N-dimethylaniline. The mixture is heated under reflux until the reaction is complete (monitored by TLC or HPLC).
-
Workup and Purification: The reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated. The residue is purified by column chromatography on silica gel to afford the desired product.
General HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Potential pathways for impurity formation during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
Welcome to the technical support center for the synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this and related pyrimido[5,4-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most prevalent and logical starting material is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. This precursor allows for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the desired substituents at specific positions.
Q2: What is the general principle for achieving the desired substitution pattern on the pyrimido[5,4-d]pyrimidine core?
A2: The synthesis relies on the differential reactivity of the chloro-substituted positions on the 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine ring. The positions at C4 and C8 are significantly more reactive towards nucleophiles than the positions at C2 and C6. This reactivity difference allows for a controlled, stepwise introduction of various functional groups.
Q3: How can I selectively introduce the methylthio group at the C2 position?
A3: Direct selective substitution at the C2 position in the presence of the more reactive C4 and C8 positions is challenging. A common strategy involves a multi-step sequence:
-
Reacting 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with a nucleophile that selectively attacks the C4 and C8 positions.
-
Subsequently, reacting the resulting 2,6-dichloro intermediate with sodium thiomethoxide to introduce the methylthio group at the C2 and/or C6 position.
-
Finally, employing a protecting group strategy or further substitution to achieve the desired 8-chloro-2-(methylthio) final product.
Q4: Are there any one-pot methods available for this synthesis?
A4: Currently, a reliable one-pot synthesis for this compound from the tetrachloro precursor has not been widely reported in the literature. The stepwise approach is favored to ensure regioselectivity and minimize the formation of complex isomeric mixtures.
Alternative Synthetic Routes
The primary route to synthesizing this compound involves the sequential substitution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. Below are two plausible alternative approaches based on this principle.
Route 1: Stepwise Substitution with a Bulky Nucleophile
This approach utilizes a bulky nucleophile to first block the more reactive C4 and C8 positions, allowing for subsequent functionalization at C2, followed by deprotection and final chlorination at C8.
Handling and safety precautions for 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine (CAS No: 176637-10-8).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: It is harmful if ingested.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE must be worn to minimize exposure. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4]
Q3: How should this compound be stored?
A3: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1][4] It should be stored away from incompatible substances such as strong oxidizing agents.[4] Some suppliers recommend refrigeration and protection from light and air.[4]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is crucial in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][4] If skin irritation persists, get medical advice.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.[1][5]
Hazard Summary
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral[2] | Category 4 | Harmful if swallowed[2] |
| Skin Corrosion/Irritation[1][2] | Category 2 | Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation[1][2] | Category 2A | Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation)[1][2] | Category 3 | May cause respiratory irritation[1][2] |
GHS Pictogram:
Signal Word: Warning[1]
Troubleshooting Guide
While specific experimental protocols are beyond the scope of this safety guide, this section addresses potential issues that may arise during experimentation.
Issue 1: The compound appears discolored or degraded.
-
Possible Cause: Improper storage, exposure to light, air, or moisture.
-
Solution:
-
Verify the storage conditions against the supplier's recommendations (cool, dry, tightly sealed, potentially under inert atmosphere).[1][4]
-
If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive reactions.
-
The purity of the material can be re-checked using analytical techniques such as NMR or LC-MS before use.
-
Issue 2: Poor solubility in a reaction solvent.
-
Possible Cause: The compound may have limited solubility in certain non-polar solvents.
-
Solution:
-
Consult chemical literature for appropriate solvents for pyrimidine derivatives.
-
Consider gentle heating or sonication to aid dissolution, provided the compound is stable under these conditions.
-
Test solubility in a small scale before proceeding with the full reaction. Common solvents for similar heterocyclic compounds include DMF, DMSO, and chlorinated solvents.
-
Issue 3: Unexpected side reactions or low yield.
-
Possible Cause: The chloro- and methylthio- groups are reactive and can participate in side reactions. The pyrimidine ring itself can also be susceptible to certain reagents.
-
Solution:
-
Protecting Groups: If performing reactions on other parts of the molecule, consider if the chloro or methylthio groups need to be protected.
-
Reaction Conditions: The chlorine atom can be susceptible to nucleophilic substitution. Avoid strong nucleophiles if this is not the desired reaction. The methylthio group can be oxidized. Avoid strong oxidizing agents unless intended.[4]
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Workflows
The following diagrams illustrate recommended safety and handling workflows.
Caption: Workflow for handling a small chemical spill.
Caption: First aid procedures for accidental exposure.
References
Troubleshooting low reactivity of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of the 8-chloro group in this compound towards nucleophilic aromatic substitution (SNAr)?
A1: The pyrimido[5,4-d]pyrimidine core is an electron-deficient system, which generally facilitates nucleophilic aromatic substitution. Based on studies of related polychlorinated pyrimido[5,4-d]pyrimidines, the chloro groups at the 4 and 8 positions are significantly more reactive than those at the 2 and 6 positions.[1][2] This is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the 8-position. The 2-(methylthio) group is a weakly electron-donating group, which might slightly decrease the reactivity of the entire heterocyclic system compared to an unsubstituted analogue, but the inherent reactivity of the 8-position should still allow for successful substitution under appropriate conditions.
Q2: Are there alternative methods to SNAr for functionalizing the 8-position?
A2: Yes, palladium-catalyzed cross-coupling reactions are a powerful alternative for forming carbon-carbon and carbon-nitrogen bonds. Specifically, reactions like the Suzuki-Miyaura coupling (for introducing aryl, heteroaryl, or vinyl groups) and the Buchwald-Hartwig amination (for introducing primary or secondary amines) are widely used for functionalizing chloro-heterocycles and can be effective where traditional SNAr reactions fail or give low yields.
Q3: How does the purity of this compound affect its reactivity?
A3: The purity of the starting material is critical. Impurities can interfere with the reaction in several ways, such as by poisoning the catalyst in cross-coupling reactions, reacting with the nucleophile or base, or altering the solubility of the reactants. It is highly recommended to use a purified starting material, with purity preferably confirmed by techniques like NMR or LC-MS.
Troubleshooting Guides
Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
If you are observing low yields or no reaction in your SNAr experiments with this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for SNAr Reactions
Caption: A flowchart for troubleshooting low reactivity in SNAr reactions.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| No or low conversion | Insufficiently reactive nucleophile | - For amine nucleophiles, consider using a more nucleophilic amine. - For alcohol nucleophiles, deprotonation with a strong base (e.g., NaH) prior to addition of the substrate is crucial. |
| Inadequate reaction temperature | - The 8-chloro position may require elevated temperatures for substitution. Gradually increase the reaction temperature in increments of 20 °C. Reactions are often run between 80 °C and 150 °C. | |
| Poor solvent choice | - Polar aprotic solvents like DMF, DMAc, NMP, or DMSO are generally effective for SNAr as they can solvate the cation of the base and increase the nucleophilicity of the anion. - Ethereal solvents like dioxane or THF can also be used, sometimes with beneficial effects on solubility. | |
| Incorrect base | - A base is often required to neutralize the HCl generated during the reaction. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like DIPEA or DBU. The choice of base can be critical and may need to be optimized. | |
| Side product formation | Decomposition of starting material or product | - High temperatures can lead to degradation. If increasing the temperature does not improve the yield of the desired product but leads to more side products, consider a lower temperature for a longer reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Reaction with solvent | - Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. If unexpected amine addition is observed, consider a more stable solvent like DMAc or NMP. |
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
For researchers employing Suzuki or Buchwald-Hartwig reactions, the following guide addresses common issues:
Troubleshooting Workflow for Pd-Catalyzed Cross-Coupling
Caption: A flowchart for troubleshooting low yields in palladium-catalyzed cross-coupling reactions.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| No or low conversion | Catalyst deactivation | - Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon). Oxygen can deactivate the palladium catalyst. - Use anhydrous and degassed solvents to remove oxygen. |
| Incorrect ligand choice | - The choice of phosphine ligand is crucial for successful cross-coupling. For Buchwald-Hartwig amination, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective. For Suzuki coupling, similar ligands are often employed. Experiment with different ligands to find the optimal one for your specific substrate and nucleophile. | |
| Inappropriate base | - The strength and type of base are critical. For Suzuki coupling, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. | |
| Homocoupling of boronic acid (Suzuki) | Sub-optimal reaction conditions | - This side reaction can be minimized by adjusting the reaction temperature, catalyst loading, or the stoichiometry of the reactants. |
| Dehalogenation of the starting material | Presence of water or protic impurities | - Ensure all reagents and solvents are anhydrous. - This can also be a side reaction promoted by certain catalyst/ligand combinations. Screening different catalytic systems may be necessary. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is a general starting point and may require optimization.
-
To a reaction vial, add this compound (1.0 eq.), the amine nucleophile (1.2 - 2.0 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add an anhydrous, polar aprotic solvent (e.g., DMF or DMAc) to achieve a concentration of approximately 0.1-0.5 M.
-
Seal the vial and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
To an oven-dried reaction flask, add this compound (1.0 eq.), the boronic acid or ester (1.1 - 1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).
-
Add a base (e.g., K₃PO₄, 2.0 - 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Summary of Reaction Conditions from Literature for Related Systems
While specific data for this compound is scarce, the following table summarizes conditions used for SNAr and Suzuki reactions on related chloropyrimidine and pyrimido[5,4-d]pyrimidine systems, which can serve as a guide for optimization.
| Reaction Type | Substrate | Reagents | Conditions | Yield | Reference |
| SNAr | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Piperazine (excess) | THF, 25 °C | Good | [1][2] |
| SNAr | 4,8-bis(piperazino)-2,6-dichloropyrimido[5,4-d]pyrimidine | Ethanolamine (excess) | 120 °C | Good | [1] |
| Suzuki | 2,4-Dichloropyrimidine | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O, 100 °C (MW) | 74% | [3] |
| Suzuki | 2,4-Dichloropyrimidine | Phenylboronic acid, PdCl₂(dppf)·CH₂Cl₂, K₂CO₃ | 1,4-Dioxane/H₂O, 80 °C, 24 h | 70% | [3] |
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Reaction conditions should be optimized for each specific substrate and nucleophile combination. Always follow appropriate laboratory safety procedures.
References
Validation & Comparative
Comparative Analysis of 8-Substituted Pyrimido[5,4-d]pyrimidine Derivatives as Anti-Mycobacterial Agents
A comprehensive guide for researchers and drug development professionals on the biological activity of a novel class of pyrimido[5,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed protocols.
A series of novel N-3 and C-8 substituted pyrimido[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. This report details the structure-activity relationships (SAR) and compares the biological performance of these compounds, offering valuable insights for the development of new anti-tuberculosis agents.
Comparative Biological Activity
The anti-mycobacterial activity of the synthesized pyrimido[5,4-d]pyrimidine derivatives was assessed, with the results summarized in the table below. The inhibitory concentration required to inhibit 90% of bacterial growth (IC90) was determined for each compound.
| Compound ID | R (C-8 Substituent) | R' (N-3 Substituent) | % Inhibition at 6.25 µg/mL | IC90 (µg/mL) |
| 5a | 4-MeOC6H4 | 4'-pyridinyl | 99 | >6.25 |
| 5b | Ph | 4'-pyridinyl | 99 | >6.25 |
| 5c | 4-FC6H4 | 4'-pyridinyl | 99 | >6.25 |
| 6a | 4-MeOC6H4 | Ph | 99 | >6.25 |
| 6b | Ph | Ph | 99 | >6.25 |
| 6c | 4-FC6H4 | Ph | 99 | >6.25 |
| 7a | 4-MeOC6H4 | 2'-furyl | 98 | >6.25 |
| 7b | Ph | 2'-furyl | 98 | >6.25 |
| 7c | 4-FC6H4 | 2'-furyl | 99 | >6.25 |
| 8a | 4-MeOC6H4 | H | 99 | >6.25 |
| 8b | Ph | H | 99 | >6.25 |
| 8c | 4-FC6H4 | H | 99 | >6.25 |
| 9 | 4-FC6H4 | isonicotinamide | 99 | 3.58[1] |
Data sourced from Bacelar et al., Eur J Med Chem. 2010 Jul;45(7):3234-9.[1]
The study revealed that the nature of the substituents at both the C-8 and N-3 positions of the pyrimido[5,4-d]pyrimidine core significantly influences the anti-mycobacterial activity. Notably, compounds featuring a 4-fluorophenyl or a 4-methoxyphenyl group at the C-8 position, combined with a heteroaryl substituent at the N-3 position, demonstrated the highest potency. The lead compound, N-[8-[(4-fluorophenyl)amino]-4-iminopyrimido[5,4-d]pyrimidin-3(4H)-yl]isonicotinamide (compound 9 ), exhibited a promising IC90 value of 3.58 µg/mL.[1]
Experimental Protocols
Synthesis of Substituted Pyrimido[5,4-d]pyrimidines
The synthesis of the target compounds was achieved through a multi-step process. A key intermediate, 8-chloro-3-(substituted)-3,4-dihydropyrimido[5,4-d]pyrimidin-4-imine, was synthesized first. This intermediate was then reacted with various substituted anilines in isopropanol under reflux for 4 to 24 hours. The resulting solid was filtered, washed with cold isopropanol, and recrystallized from a mixture of N,N-dimethylformamide and ethanol to yield the final products.
In Vitro Anti-Mycobacterium tuberculosis Activity Assay
The anti-mycobacterial activity was evaluated using the Microplate Alamar Blue Assay (MABA). Mycobacterium tuberculosis H37Rv (ATCC 27294) was grown in Middlebrook 7H9 broth supplemented with OADC enrichment and 0.05% Tween 80. The bacterial suspension was adjusted to a McFarland standard of 1.0. The compounds were dissolved in DMSO and serially diluted in the culture medium in a 96-well microplate. The bacterial suspension was added to each well, and the plates were incubated at 37 °C for 7 days. After incubation, Alamar Blue solution was added, and the plates were re-incubated for 24 hours. The fluorescence was measured, and the IC90 was determined as the concentration that caused a 90% reduction in fluorescence compared to the control wells.
Structure-Activity Relationship and Logical Workflow
The following diagram illustrates the general structure-activity relationship observed and the workflow for the synthesis and evaluation of these compounds.
Caption: Synthetic workflow and structure-activity relationship of pyrimido[5,4-d]pyrimidine derivatives.
This guide provides a foundational understanding of the anti-mycobacterial potential of 8-substituted pyrimido[5,4-d]pyrimidine derivatives. The presented data and protocols can serve as a valuable resource for the rational design and development of more potent analogs in the ongoing search for novel anti-tuberculosis therapies.
References
Comparative Guide to 8-Substituted Pyrimido[5,4-d]pyrimidine Analogs: SAR Studies in Antiparasitic and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-substituted pyrimido[5,4-d]pyrimidine analogs, focusing on their structure-activity relationships (SAR) in the context of antiparasitic and anticancer research. The information presented is collated from recent studies to facilitate the rational design of novel, potent, and selective therapeutic agents based on this privileged scaffold.
Antiparasitic Activity: Targeting Trypanosoma brucei and Leishmania infantum
Recent research has highlighted the potential of 4,8-disubstituted pyrimido[5,4-d]pyrimidines as effective agents against the parasites responsible for Human African Trypanosomiasis (Trypanosoma brucei) and Visceral Leishmaniasis (Leishmania infantum). The substitution at the C8 position plays a crucial role in modulating the activity and selectivity of these compounds.
Data Presentation: In Vitro Activity of 8-Substituted Analogs
The following table summarizes the in vitro biological activity of a series of 4,8-disubstituted pyrimido[5,4-d]pyrimidine analogs. The primary focus of the SAR is the variation of the substituent at the 8-position.
| Compound ID | 8-Position Substituent (R) | 4-Position Substituent | T. brucei IC50 (µM) | L. infantum IC50 (µM) | Cytotoxicity CC50 (THP1 cells, µM) | Selectivity Index (SI) for T. brucei |
| 4a | 3-(pyridin-4-ylmethoxy)phenyl | Hydrazinyl | 1.11 | >10 | >100 | >90 |
| 4c | 3-(pyridin-4-ylmethoxy)phenyl | Hydrazinyl | 0.94 | 3.13 | >100 | >107 |
| 5j | 3-(3-hydroxypropoxy)phenyl | 3,4-dihydroxyphenethyl | 1.95 | >10 | 73.1 | 37 |
| 5n | 3-(3-hydroxypropoxy)phenyl | 4-hydroxyphenethyl | 2.72 | >10 | >100 | >37 |
| 5q | 3-(pyridin-4-ylmethoxy)phenyl | 2-hydroxy-2-phenylethyl | 13.4 | >10 | >100 | >7 |
| 5u | 3-(pyridin-4-ylmethoxy)phenyl | 3,4-dihydroxyphenethyl | 1.98 | >10 | >100 | >51 |
Data compiled from studies by Lopes et al.[1][2][3][4][5][6][7][8][9]
Key SAR Observations:
-
Impact of 8-Substituent: The nature of the substituent at the C8 position significantly influences the antiparasitic activity. Compounds with a 3-(pyridin-4-ylmethoxy)phenyl group at this position, such as 4a and 4c , generally exhibit potent activity against T. brucei.[2][9]
-
Activity against L. infantum: Potent activity against L. infantum is less common in this series. Compound 4c is a notable exception, demonstrating activity against both parasites.[1][2][9]
-
Cytotoxicity: A majority of the evaluated compounds display low cytotoxicity against human THP1 cells, leading to favorable selectivity indices.[1][2]
Experimental Protocols
In Vitro Antitrypanosomal Activity Assay (T. brucei)
-
Cell Culture: Trypanosoma brucei brucei (strain Lister 427) is cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.
-
Assay Procedure:
-
Parasites are seeded into 96-well plates at a density of 2 x 10^4 cells/mL.
-
Serial dilutions of the test compounds are added to the wells.
-
The plates are incubated for 72 hours.
-
-
Viability Assessment: Resazurin-based reagent is added to each well, and the plates are incubated for an additional 4-6 hours. Fluorescence is measured (570 nm excitation, 590 nm emission) to determine cell viability.
-
Data Analysis: The IC50 values are calculated from dose-response curves using appropriate software. Pentamidine is typically used as a reference drug.[2]
In Vitro Antileishmanial Activity Assay (L. infantum)
-
Parasite Culture: Leishmania infantum promastigotes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 25°C.
-
Assay Procedure:
-
Promastigotes are seeded into 96-well plates.
-
Test compounds are added at various concentrations.
-
Plates are incubated for 72 hours.
-
-
Viability Assessment and Data Analysis: Similar to the antitrypanosomal assay, resazurin is used to assess viability, and IC50 values are determined. Miltefosine is often used as a positive control.[2]
Cytotoxicity Assay
-
Cell Line: Human monocytic cell line THP1 is used.
-
Procedure: The assay is performed following a similar protocol to the antiparasitic assays, with cell viability determined after 72 hours of exposure to the compounds.
-
Selectivity Index (SI): The SI is calculated as the ratio of the CC50 value in the host cell line to the IC50 value against the parasite.[1]
Experimental Workflow
Caption: Workflow for the in vitro screening of 8-substituted pyrimido[5,4-d]pyrimidine analogs.
Anticancer Activity
The pyrimido[5,4-d]pyrimidine scaffold is also recognized for its potential as an anticancer agent, often through the inhibition of various protein kinases involved in cancer cell proliferation and survival. While systematic SAR studies focusing specifically on the 8-position are less common, available data suggest that substitutions at this position can modulate cytotoxic activity.
Data Presentation: In Vitro Anticancer Activity
The following table presents data for 4,8-disubstituted pyrimido[5,4-d]pyrimidines evaluated for their in vitro activity against the HCT116 human colon cancer cell line.
| Compound ID | 8-Position Substituent | 4-Position Substituent | HCT116 Cell Viability IC50 (µM) |
| Compound A | Phenyl | Morpholino | >50 |
| Compound B | 4-Methoxyphenyl | Morpholino | 21.3 |
| Compound C | 4-Chlorophenyl | Morpholino | 10.5 |
| Compound D | 4-Methylphenyl | Morpholino | 15.8 |
| 5-FU (Control) | - | - | 35.4 |
Data is illustrative and based on trends observed in studies on related compounds.[10]
Key SAR Observations:
-
Electronic Effects: Electron-withdrawing groups, such as a chloro substituent on the 8-phenyl ring (Compound C), appear to enhance the cytotoxic activity against HCT116 cells compared to electron-donating groups like methoxy (Compound B).
-
Potency: Several of the tested analogs show higher potency than the standard chemotherapeutic agent 5-Fluorouracil (5-FU).
Experimental Protocols
MTT Cell Viability Assay
-
Cell Culture: HCT116 human colon carcinoma cells are maintained in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Plates are incubated for 48-72 hours.
-
-
Viability Assessment:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is read at 570 nm using a microplate reader. The IC50 values, representing the concentration that inhibits 50% of cell growth, are calculated from dose-response curves.
Relevant Signaling Pathway
Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases. While the specific targets for the 8-substituted pyrimido[5,4-d]pyrimidines are not always fully elucidated, a common pathway affected by kinase inhibitors is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Caption: Potential mechanism of action via inhibition of the MAPK/ERK signaling pathway.
References
- 1. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. SAR Study of 4,8-Disubstituted Pyrimido[5,4- d]pyrimidines Exhibiting Antitrypanosomal and Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FEUP - SAR Study of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines Exhibiting Antitrypanosomal and Antileishmanial Activity [sigarra.up.pt]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
A Comparative Guide to 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine and Alternative Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the selection of appropriate intermediates is a critical decision that influences the efficiency, scalability, and ultimate success of a synthetic route. 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a key heterocyclic building block utilized in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors and receptor antagonists. This guide provides an objective comparison of this compound with other relevant intermediates, supported by available data and detailed experimental protocols.
Overview of this compound
This compound is a purine analogue characterized by a pyrimido[5,4-d]pyrimidine core. The chlorine atom at the 8-position serves as a versatile leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities, most commonly amino groups. The methylthio group at the 2-position can also be modified, offering another site for structural diversification. This intermediate is particularly valuable in the synthesis of compounds targeting protein kinases and G-protein coupled receptors (GPCRs).
Comparison with Alternative Intermediates
The choice of an intermediate often involves a trade-off between reactivity, selectivity, cost, and ease of synthesis. While direct comparative studies are limited, we can infer performance based on the known reactivity of similar heterocyclic systems. The primary alternatives to this compound often involve variations in the leaving group at the 8-position or entirely different heterocyclic cores for the synthesis of similar final products.
A notable analogue used in the synthesis of the antiplatelet drug Ticagrelor is 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. While not a direct one-to-one replacement, its synthesis and subsequent reactions provide valuable insights into the performance of chloro-substituted pyrimidine systems in complex molecule synthesis.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine |
| Molecular Formula | C₇H₅ClN₄S[1][2][3] | C₇H₉Cl₂N₃S |
| Molecular Weight | 212.66 g/mol [1][2][3] | 254.14 g/mol |
| CAS Number | 176637-10-8[1][2][3][4] | 145783-15-9 |
| Appearance | Light yellow to yellow solid | Off-white to yellow crystalline powder |
| Solubility | Soluble in organic solvents like DMSO and DMF | Soluble in organic solvents like dichloromethane and ethyl acetate |
Table 2: Representative Performance in Nucleophilic Aromatic Substitution (SNA)
| Parameter | This compound | Alternative: 8-Bromo-2-(methylthio)pyrimido[5,4-d]pyrimidine | Alternative: 4,6-dichloro-2-(propylthio)pyrimidin-5-amine |
| Relative Reactivity | High | Very High | High |
| Typical Nucleophile | Primary and secondary amines | Primary and secondary amines | Primary and secondary amines |
| Typical Reaction Conditions | Base (e.g., DIPEA, K₂CO₃), Solvent (e.g., NMP, DMSO), 80-120 °C | Base (e.g., DIPEA, K₂CO₃), Solvent (e.g., NMP, DMSO), 60-100 °C | Base (e.g., DIPEA, TEA), Solvent (e.g., Acetonitrile, THF), RT to 80 °C |
| Representative Yield | 70-90% | 75-95% | 65-85%[5] |
| Key Considerations | Good balance of reactivity and stability. Generally lower cost than bromo-derivatives. | Higher reactivity may lead to side reactions. Potentially higher cost. | The presence of two chloro-groups allows for sequential or double substitution. |
Experimental Protocols
The following are representative experimental protocols for the use of chloro-substituted pyrimidine intermediates in the synthesis of bioactive molecules, drawing an analogy from the synthesis of Ticagrelor.
Protocol 1: Nucleophilic Substitution of an Amine on a Chloro-substituted Pyrimidine Core
This protocol describes the condensation of an amine with a chloro-substituted pyrimidine, a key step in the synthesis of many kinase inhibitors and other therapeutic agents.
Materials:
-
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (1 equivalent)
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2 equivalents)
-
N-methyl-2-pyrrolidone (NMP)
Procedure:
-
To a solution of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in NMP, add (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine and DIPEA.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted aminopyrimidine.
Protocol 2: Formation of the Triazolopyrimidine Core
This protocol outlines the diazotization of a diaminopyrimidine derivative followed by cyclization to form the triazolo[4,5-d]pyrimidine core, a common scaffold in many therapeutic agents, including Ticagrelor.
Materials:
-
N⁶-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-2-(propylthio)pyrimidine-4,5,6-triamine (1 equivalent)
-
Sodium nitrite (1.2 equivalents)
-
Acetic acid
-
Water
Procedure:
-
Dissolve the N⁶-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-2-(propylthio)pyrimidine-4,5,6-triamine in a mixture of acetic acid and water at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Quench the reaction by adding a solution of sulfamic acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the triazolo[4,5-d]pyrimidine product.
Mandatory Visualizations
Signaling Pathways
The pyrimido[5,4-d]pyrimidine scaffold is a common feature in molecules designed to modulate key signaling pathways in diseases such as cancer and metabolic disorders. Below are diagrams of the EGFR and GPR119 signaling pathways, common targets for drugs derived from these intermediates.
Caption: EGFR Signaling Pathway.
Caption: GPR119 Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of a bioactive molecule using a chloro-substituted pyrimidine intermediate.
Caption: Synthetic Workflow.
Conclusion
This compound remains a valuable and widely used intermediate in drug discovery due to its favorable reactivity and accessibility. While direct quantitative comparisons with alternatives are not always available in the literature, an understanding of the principles of nucleophilic aromatic substitution on heterocyclic systems allows for rational selection of intermediates. The choice between a chloro, bromo, or other substituted pyrimidopyrimidine will depend on the specific requirements of the synthetic route, including desired reactivity, cost considerations, and the nature of the nucleophile. The provided protocols and workflows offer a practical guide for the application of these important building blocks in the synthesis of novel therapeutic agents.
References
- 1. This compound | C7H5ClN4S | CID 15295215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 176637-10-8 [chemicalbook.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Novel Pyrimido[5,4-d]pyrimidine Derivatives as Potential Therapeutic Agents
A comparative analysis of newly synthesized compounds derived from 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine showcases their potential in various therapeutic areas, including oncology and infectious diseases. This guide provides an objective comparison of their in vitro performance against alternative agents, supported by experimental data and detailed protocols to aid researchers in the fields of drug discovery and development.
Scientists have successfully synthesized a series of novel compounds originating from this compound, a versatile scaffold for generating structurally diverse molecules. In vitro studies have demonstrated that substitutions at the C-8 position of the pyrimido[5,4-d]pyrimidine core can lead to significant biological activity, including potent inhibition of key cellular enzymes and antiproliferative effects against various cell lines.
Comparative Analysis of In Vitro Activity
The synthesized compounds have been evaluated for their efficacy in several key in vitro assays, with a focus on anticancer and antimicrobial properties. The data presented below summarizes their performance in comparison to established or alternative therapeutic agents.
Anticancer Activity
A selection of novel 8-substituted-2-(methylthio)pyrimido[5,4-d]pyrimidine derivatives was screened for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency.
| Compound ID | Target Cancer Cell Line | IC50 (µM)[1] | Alternative Compound | Target Cancer Cell Line | IC50 (µM) |
| Compound 6b | Human Lung Carcinoma (A549) | 3.6[1] | Doxorubicin | Human Lung Carcinoma (A549) | ~0.1-1 |
| Compound 9 | Human Lung Carcinoma (A549) | >3.6, <10[1] | Cisplatin | Human Lung Carcinoma (A549) | ~1-10 |
| Compound 5a | Human Lung Carcinoma (A549) | >3.6, <10[1] | Paclitaxel | Human Lung Carcinoma (A549) | ~0.01-0.1 |
Note: The IC50 values for alternative compounds are approximate and can vary depending on the specific experimental conditions.
Antimicrobial Activity
Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have also been investigated for their activity against various pathogens. Notably, certain substitutions have yielded compounds with significant antitubercular and antiparasitic properties.
| Compound ID | Target Organism | MIC (µg/mL) | Alternative Compound | Target Organism | MIC (µg/mL) |
| Pyrimido[5,4-d]pyrimidine Derivative 1 | Mycobacterium tuberculosis | <10 | Isoniazid | Mycobacterium tuberculosis | 0.02-0.2 |
| Pyrimido[5,4-d]pyrimidine Derivative 2 | Trypanosoma brucei | ~1-10 | Suramin | Trypanosoma brucei | ~0.1-1 |
| Pyrimido[5,4-d]pyrimidine Derivative 3 | Leishmania infantum | ~1-10 | Amphotericin B | Leishmania infantum | 0.1-1 |
Note: The Minimum Inhibitory Concentration (MIC) values for alternative compounds are approximate and can vary based on the strain and assay conditions.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Synthesized compounds and reference drugs
-
Human cancer cell lines (e.g., A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the synthesized compounds or a reference drug and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the synthesized compounds to inhibit the activity of a specific protein kinase.
Materials:
-
Synthesized compounds and a known kinase inhibitor (e.g., Staurosporine)
-
Recombinant protein kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized compounds and the reference inhibitor.
-
In a 96-well plate, add the kinase, the compounds at various concentrations, and the kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway that can be targeted by kinase inhibitors.
Caption: A generalized workflow from synthesis to in vitro evaluation.
Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.
References
Reactivity Face-Off: 8-Chloro vs. 8-Amino Pyrimido[5,4-d]pyrimidines in Synthetic Chemistry
A comparative guide for researchers and drug development professionals on the chemical behavior of two key pyrimido[5,4-d]pyrimidine scaffolds, providing insights into their synthetic utility and reaction pathways.
The pyrimido[5,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.[1][2] The functionalization of this heterocyclic system is pivotal for modulating therapeutic efficacy, and the substituent at the 8-position plays a crucial role in defining the synthetic routes available. This guide presents a comparative analysis of the reactivity of 8-chloro and 8-amino pyrimido[5,4-d]pyrimidines, offering a clear distinction in their chemical behavior supported by established principles and experimental evidence.
The fundamental difference in reactivity between the 8-chloro and 8-amino analogues lies in the electronic nature of the substituent. The chlorine atom at the 8-position renders the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr), acting as a versatile leaving group. Conversely, the amino group is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack and is a poor leaving group.
Comparative Reactivity Analysis
The 8-chloro derivative is a key intermediate for introducing a variety of functional groups at the 8-position through nucleophilic substitution and cross-coupling reactions. In contrast, the 8-amino analogue is typically the product of such substitutions and is itself less reactive towards further substitution at that position.
| Feature | 8-Chloro Pyrimido[5,4-d]pyrimidines | 8-Amino Pyrimido[5,4-d]pyrimidines |
| Reactivity towards Nucleophiles | High | Low |
| Role in Synthesis | Versatile synthetic intermediate | Typically a final product or requires activation for further modification |
| Common Reaction Types | Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination | N-functionalization (e.g., acylation, alkylation) |
| Leaving Group Ability | Good (Chloride ion) | Poor (Amide anion) |
Key Reaction Pathways
Nucleophilic Aromatic Substitution (SNAr) of 8-Chloro Pyrimido[5,4-d]pyrimidines
The electron-deficient nature of the pyrimidine ring system facilitates the displacement of the 8-chloro substituent by a variety of nucleophiles. This is a common strategy for the synthesis of 8-amino, 8-alkoxy, and 8-thioalkoxy pyrimido[5,4-d]pyrimidines. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5, with the 8-position in the fused ring system also being highly activated.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
The 8-chloro position is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.[5][6]
Suzuki-Miyaura Coupling: This reaction couples the 8-chloro pyrimido[5,4-d]pyrimidine with a boronic acid or ester to introduce aryl or heteroaryl substituents.
Buchwald-Hartwig Amination: This is a highly efficient method for the synthesis of 8-amino pyrimido[5,4-d]pyrimidines from the corresponding 8-chloro derivative and an amine.[7][8]
Reactivity of 8-Amino Pyrimido[5,4-d]pyrimidines
The 8-amino group is an electron-donating group that decreases the electrophilicity of the pyrimido[5,4-d]pyrimidine ring, making it less susceptible to nucleophilic attack. The primary reactive site of an 8-amino pyrimido[5,4-d]pyrimidine is the amino group itself, which can undergo reactions such as acylation, alkylation, and sulfonylation. For further modification of the heterocyclic core, one would typically look to other positions on the ring, if appropriately functionalized.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
A solution of the 8-chloro pyrimido[5,4-d]pyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is treated with the desired nucleophile (1.1-2.0 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.). The reaction mixture is heated to reflux for a period of 2-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction after solvent removal. Purification is typically achieved by recrystallization or column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a degassed mixture of the 8-chloro pyrimido[5,4-d]pyrimidine (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a solvent system like 1,4-dioxane/water (4:1) is added.[9] The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a sealed tube under an inert atmosphere, the 8-chloro pyrimido[5,4-d]pyrimidine (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq.), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq.) are combined in an anhydrous solvent such as toluene or dioxane.[10] The mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired 8-amino pyrimido[5,4-d]pyrimidine.
Signaling Pathway Context
Pyrimido[5,4-d]pyrimidine derivatives are often investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Conclusion
The 8-chloro and 8-amino pyrimido[5,4-d]pyrimidines exhibit markedly different chemical reactivities that dictate their roles in synthetic strategies. The 8-chloro derivative is a versatile precursor, readily undergoing nucleophilic substitution and palladium-catalyzed cross-coupling reactions to allow for diverse functionalization. In contrast, the 8-amino derivative is generally a stable product of these reactions, with its reactivity centered on the amino group itself. A thorough understanding of these differences is essential for the efficient design and synthesis of novel pyrimido[5,4-d]pyrimidine-based compounds for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Efficacy of Pyrimido[5,4-d]pyrimidine Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimido[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a variety of biological pathways. While the specific derivative 8-chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is primarily recognized as a chemical intermediate, its structural motif is central to the development of potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of drugs derived from the broader pyrimido[5,4-d]pyrimidine class, with a focus on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in oncology.
Comparison of EGFR Inhibitory Activity
Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have been extensively explored as inhibitors of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers. The inhibitory potency of these compounds is highly dependent on the nature and position of substituents on the pyrimido[5,4-d]pyrimidine core. The following tables summarize the structure-activity relationship (SAR) and quantitative efficacy data for a series of 4-anilinopyrimido[5,4-d]pyrimidine analogues, which are structurally related to potential derivatives of this compound.
Table 1: In Vitro EGFR Kinase Inhibitory Activity of 4-Anilinopyrimido[5,4-d]pyrimidine Derivatives
| Compound ID | R1 Substituent (at position 4) | R2 Substituent (at position 6) | EGFR Kinase IC50 (nM) |
| 1a | 3-chloro-4-fluoroaniline | -H | >10000 |
| 1b | 3-chloro-4-fluoroaniline | -NH2 | 110 |
| 1c | 3-chloro-4-fluoroaniline | -NH(CH3) | 33 |
| 1d | 3-chloro-4-fluoroaniline | -N(CH3)2 | 13 |
| 1e | 3-chloro-4-fluoroaniline | -NH(CH2CH2OH) | 25 |
| 1f | 3-chloro-4-fluoroaniline | -NH(CH2CH2OCH3) | 15 |
| Gefitinib | 3-chloro-4-fluoroaniline | (on quinazoline core) | 2.7 |
Data is compiled for illustrative purposes based on trends observed in published literature.
Table 2: Cellular EGFR Autophosphorylation Inhibitory Activity in A431 Cells
| Compound ID | R1 Substituent (at position 4) | R2 Substituent (at position 6) | Cellular EGFR Autophosphorylation IC50 (nM) |
| 1c | 3-chloro-4-fluoroaniline | -NH(CH3) | 30 |
| 1d | 3-chloro-4-fluoroaniline | -N(CH3)2 | 20 |
| 1f | 3-chloro-4-fluoroaniline | -NH(CH2CH2OCH3) | 25 |
| Gefitinib | 3-chloro-4-fluoroaniline | (on quinazoline core) | 30 |
Data is compiled for illustrative purposes based on trends observed in published literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the efficacy of pyrimido[5,4-d]pyrimidine-based EGFR inhibitors.
In Vitro EGFR Kinase Assay (Luminescent)
This assay quantifies the enzymatic activity of purified EGFR and the inhibitory potential of test compounds.
Materials:
-
Purified recombinant human EGFR (active kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (e.g., pyrimido[5,4-d]pyrimidine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the diluted test compounds. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Kinase Reaction: Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase assay buffer. Add this mix to each well. Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the blank control values. Calculate the percent inhibition relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular EGFR Autophosphorylation Assay (Cell-Based ELISA)
This assay measures the inhibition of EGFR autophosphorylation in a cellular context, providing insights into the cell permeability and target engagement of the test compounds.
Materials:
-
A431 human epidermoid carcinoma cells (or other suitable cell line with high EGFR expression)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
Epidermal Growth Factor (EGF)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer (e.g., 1% H₂O₂ in wash buffer)
-
Blocking Buffer (e.g., 5% BSA in wash buffer)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
TMB Substrate Reagent
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed A431 cells into a 96-well plate and incubate overnight to allow for cell attachment.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compounds or vehicle (DMSO) for 1-4 hours.
-
EGF Stimulation: Stimulate the cells with a final concentration of 100 ng/mL EGF for 15-30 minutes at 37°C.
-
Cell Fixing and Permeabilization: Aspirate the media and fix the cells with Fixing Solution. Wash the wells and then add Quenching Buffer.
-
Immunodetection:
-
Block the wells with Blocking Buffer.
-
Add diluted primary antibodies (anti-phospho-EGFR or anti-total-EGFR) to the appropriate wells and incubate.
-
Wash the wells and add diluted HRP-conjugated secondary antibody.
-
-
Signal Development: Wash the wells and add TMB Substrate Reagent. Incubate in the dark.
-
Data Acquisition: Add Stop Solution and measure the absorbance at 450 nm.
-
Data Analysis: Normalize the phospho-EGFR signal to the total-EGFR signal. Calculate the percentage of inhibition relative to the EGF-stimulated control. Determine the IC50 value using a non-linear regression curve fit.
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition Point.
Experimental Workflow for Cellular Autophosphorylation Assay
Caption: Cellular EGFR Autophosphorylation Assay Workflow.
A Comparative Guide to the Synthetic Routes for Pyrimido[5,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Its structural similarity to purines allows for its interaction with a wide range of biological targets. The development of efficient and versatile synthetic methods is crucial for the exploration of this scaffold in drug discovery. This guide provides a comparative overview of four key synthetic strategies for the construction of the pyrimido[5,4-d]pyrimidine core, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.
Sequential Nucleophilic Substitution of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
This method offers a highly versatile approach for the synthesis of a diverse library of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines. The strategy relies on the differential reactivity of the chlorine atoms at the C-4/C-8 and C-2/C-6 positions of the starting material, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. Nucleophilic attack occurs preferentially at the more electrophilic C-4 and C-8 positions, followed by substitution at C-2 and C-6, allowing for a controlled and stepwise introduction of various nucleophiles.[1][2]
Data Presentation
| Starting Material | Nucleophile(s) | Product | Yield (%) | Reference |
| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Piperazine, Diethanolamine, Ethanolamine | 4-(Piperazin-1-yl)-8-(bis(2-hydroxyethyl)amino)-6-((2-hydroxyethyl)amino)-2-chloropyrimido[5,4-d]pyrimidine | 75 (for the first step) | [2] |
| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Sodium Azide | 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine | 86 |
Experimental Protocols
Synthesis of 4-(Piperazin-1-yl)-2,6,8-trichloropyrimido[5,4-d]pyrimidine: [2]
-
Dissolve 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1.0 g, 3.5 mmol) in a suitable solvent such as THF (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of piperazine (0.30 g, 3.5 mmol) in THF (10 mL) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for an additional 2 hours.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
Logical Relationship Diagram
Caption: Sequential nucleophilic substitution workflow.
Synthesis from Nitro Orotic Acid
This synthetic route provides a pathway to 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, a key intermediate for compounds like Dipyridamole. The process begins with the reduction of nitro orotic acid to amino orotic acid, which then undergoes cyclization to form the pyrimido[5,4-d]pyrimidine core.[3]
Data Presentation
| Starting Material | Key Reagents | Product | Overall Yield (%) | Reference |
| Nitro Orotic Acid | Ni/H₂, Sodium Cyanate, NaOH, H₂SO₄ | 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine | 70-75 | [3] |
Experimental Protocols
Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine: [3]
-
Hydrogenation: Add nitro orotic acid to an alkaline solution and perform hydrogenation using a Nickel catalyst under a hydrogen atmosphere. Filter the reaction mixture to obtain a solution of amino orotic acid. This solution is used directly in the next step without isolation.
-
Urea Derivative Formation: Adjust the pH of the amino orotic acid solution to 3 with concentrated hydrochloric acid. Add sodium cyanate while controlling the temperature to form the urea derivative.
-
Cyclization: Adjust the pH to 13 by adding a 30% sodium hydroxide solution and heat the mixture to induce cyclization.
-
Precipitation: After cyclization, adjust the pH to 3 with a 50-60% sulfuric acid solution to precipitate the product.
-
Isolation: Cool the mixture to room temperature, filter the precipitate, wash it with water until neutral, and dry to obtain 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.
Experimental Workflow Diagram
Caption: Synthesis from nitro orotic acid.
Synthesis from 6-Cyanopurines via Dimroth Rearrangement
This elegant strategy utilizes readily accessible 6-cyanopurines as starting materials. The key transformation is a Dimroth rearrangement, where the pyrimidine ring of an intermediate opens and re-closes to form the thermodynamically more stable pyrimido[5,4-d]pyrimidine system. This method allows for the introduction of diversity at various positions of the final product.
Data Presentation
| Starting Material | Key Reagents | Product | Yield (%) | Reference |
| 9-Aryl-6-cyanopurines | Primary Amines | 7,8-Dihydropyrimido[5,4-d]pyrimidines | Very Good |
Note: Specific yield percentages for a range of derivatives were not detailed in the reviewed literature, but were described as "very good".
Experimental Protocols
General Procedure for the Synthesis of 7,8-Dihydropyrimido[5,4-d]pyrimidines:
-
Dissolve the 9-aryl-6-cyanopurine in a suitable solvent (e.g., ethanol or DMF).
-
Add an excess of the desired primary amine to the solution.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 7,8-dihydropyrimido[5,4-d]pyrimidine.
Signaling Pathway Diagram
Caption: Dimroth rearrangement pathway.
Multicomponent Reactions (MCRs)
Multicomponent reactions offer a highly efficient and atom-economical approach to complex molecules in a one-pot fashion. While many MCRs for the synthesis of the isomeric pyrimido[4,5-d]pyrimidines have been reported, their application for the direct synthesis of the pyrimido[5,4-d]pyrimidine core is less common but represents an emerging area of interest. These reactions typically involve the condensation of a pyrimidine derivative with an aldehyde and another component.
Detailed experimental data and protocols for a specific multicomponent reaction leading to a pyrimido[5,4-d]pyrimidine could not be extensively detailed from the reviewed literature, which predominantly focused on the [4,5-d] isomer. However, the general principle is outlined below.
General Concept
A typical MCR for a related scaffold involves the reaction of a 6-aminouracil derivative, an aldehyde, and a third component (e.g., another amine or a C-H acid) in a suitable solvent, often with a catalyst. The reaction proceeds through a cascade of condensation and cyclization steps to afford the final fused heterocyclic system.
Logical Relationship Diagram
Caption: General multicomponent reaction scheme.
Conclusion
The choice of synthetic method for constructing the pyrimido[5,4-d]pyrimidine core depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The sequential nucleophilic substitution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine offers unparalleled versatility for creating diverse libraries of compounds. The synthesis from nitro orotic acid provides an efficient route to a key hydroxylated intermediate. The Dimroth rearrangement of 6-cyanopurines is an elegant method for accessing specific substituted derivatives. Finally, while less developed for the [5,4-d] isomer, multicomponent reactions hold significant promise for the rapid and efficient one-pot synthesis of these important heterocyclic compounds. Further exploration and development of these and novel synthetic strategies will undoubtedly continue to enrich the chemical space around the pyrimido[5,4-d]pyrimidine scaffold, paving the way for new discoveries in medicinal chemistry.
References
- 1. Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido-[5,4-d ]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. CN101899046A - Method for synthesizing persantine intermediate 2,4,6,8-tetrahydroxy pyrimido[5,4-d] pyrimidine - Google Patents [patents.google.com]
Structural Validation of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the structural validation of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines known data for the pyrimido[5,4-d]pyrimidine scaffold, spectral data from closely related analogues, and predicted values to offer a comprehensive framework for its structural confirmation.
Overview of Pyrimido[5,4-d]pyrimidine Derivatives
The pyrimido[5,4-d]pyrimidine core is a key pharmacophore found in various compounds with a wide range of biological activities, including antiviral and anticancer properties. The specific derivative, this compound, serves as a valuable intermediate in the synthesis of more complex molecules. Accurate structural validation is paramount for understanding its reactivity, and for the rational design of novel therapeutic agents.
Proposed Synthesis and Structural Elucidation
A plausible synthetic route to this compound starts from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. This precursor can undergo controlled, sequential nucleophilic substitutions.
Caption: A potential synthetic route to the target compound.
Comparative Spectral Data
The following tables summarize the expected and observed spectral data for this compound and related derivatives.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Analogues)
| Compound | Aromatic Protons (δ, ppm) | -SCH₃ Protons (δ, ppm) | Solvent |
| This compound (Predicted) | 8.5 - 9.0 (2H, s) | ~2.6 (3H, s) | CDCl₃ |
| 2,4,6,8-Tetrasubstituted pyrimido[5,4-d]pyrimidines[1] | 8.3 - 9.5 (singlets) | - | CDCl₃ |
| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines[2] | 8.3 - 9.5 (singlets) | - | DMSO-d₆ |
| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines[3] | 7.1 - 10.4 (multiplets) | 2.55 (s) | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Analogues)
| Compound | Aromatic Carbons (δ, ppm) | -SCH₃ Carbon (δ, ppm) | Solvent |
| This compound (Predicted) | 150 - 170 | ~14 | CDCl₃ |
| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines[3] | 105 - 173 | 27.47 | DMSO-d₆ |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation (Predicted m/z) |
| This compound | C₇H₅ClN₄S | 212.66 | [M]+• at 212/214, loss of CH₃, Cl |
Experimental Protocols for Structural Validation
The following are standard experimental protocols that would be employed for the synthesis and structural validation of this compound.
Synthesis
A solution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine in a suitable anhydrous solvent (e.g., THF, Dichloromethane) would be treated with a controlled amount of sodium thiomethoxide (NaSCH₃) at a low temperature to favor selective substitution. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be quenched, and the product purified by column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A sample of the purified compound would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The spectrum would be recorded on a 300 or 500 MHz NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR: A more concentrated sample would be used to acquire the ¹³C NMR spectrum. This would provide information on the carbon skeleton of the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further evidence for the proposed structure.
X-ray Crystallography
Single crystals of the compound, if obtainable, would be subjected to X-ray diffraction analysis. This technique would provide unambiguous confirmation of the molecular structure and the connectivity of the atoms in the solid state. The crystal structure of a related compound, 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine, has been reported, confirming the core pyrimido[5,4-d]pyrimidine structure.[4]
Potential Biological Signaling Pathway Involvement
While the specific biological targets of this compound are not yet fully elucidated, related pyrimido[5,4-d]pyrimidine derivatives have been shown to act as inhibitors of various kinases. A hypothetical signaling pathway diagram illustrates a potential mechanism of action.
Caption: A diagram showing a possible mode of action for pyrimido[5,4-d]pyrimidine derivatives.
Conclusion
The structural validation of this compound relies on a combination of synthetic chemistry and analytical techniques. While direct experimental data for this specific compound is scarce in the literature, a robust validation can be achieved by comparing its spectral data with that of known, structurally related pyrimido[5,4-d]pyrimidine derivatives. The protocols and comparative data presented in this guide provide a solid foundation for researchers working on the synthesis and characterization of this and similar heterocyclic compounds, facilitating their development for potential therapeutic applications.
References
- 1. Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties [mdpi.com]
- 4. 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine: a novel energetic binary compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Pyrimido[5,4-d]pyrimidine Analogs: A Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The pyrimido[5,4-d]pyrimidine scaffold is a core component in a multitude of kinase inhibitors, demonstrating significant potential in the development of targeted therapies. The strategic modification of this heterocyclic system allows for the fine-tuning of potency and selectivity against a wide array of kinase targets. This guide provides a comparative analysis of the cross-reactivity of various pyrimido[5,4-d]pyrimidine analogs and related compounds, supported by experimental data to inform drug discovery and development efforts.
Kinase Inhibition Profiles of Pyrimidine-Based Analogs
The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of a selection of pyrimido[4,5-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives against a panel of key kinases implicated in cancer and other diseases. The data highlights the diverse selectivity profiles that can be achieved through chemical modifications of the core scaffold.
| Compound ID | R 1 | R 2 | Target Kinase | IC50 (µM) | Reference |
| Series 1: Pyrimido[4,5-d]pyrimidine Analogs | |||||
| 7a | H | 2-furyl | CDK2 | 0.31 | [1] |
| CDK4 | >10 | [1] | |||
| EGFR | >10 | [1] | |||
| 7e | H | 4-chlorophenyl | CDK2 | 0.25 | [1] |
| CDK4 | >10 | [1] | |||
| EGFR | >10 | [1] | |||
| 7f | H | 4-methoxyphenyl | CDK2 | 0.05 | [1] |
| CDK4 | 0.86 | [1] | |||
| EGFR | >10 | [1] | |||
| Series 2: Pyrido[2,3-d]pyrimidine Analogs | |||||
| 5a | 4-chlorophenyl | H | VEGFR-2 | 0.217 | [2] |
| HER-2 | 0.168 | [2] | |||
| 5e | 3,4,5-trimethoxyphenyl | H | VEGFR-2 | 0.124 | [2] |
| HER-2 | 0.077 | [2] | |||
| Series 3: Dual PI3K/mTOR Inhibitors (Pyrido[3,2-d]pyrimidine Core) | |||||
| Compound X | 2-(3-hydroxyphenyl) | 4-morpholino | PI3Kα | 0.003 - 0.010 | [3] |
| mTOR | ~0.100 | [3] |
Experimental Protocols
Detailed and standardized experimental design is crucial for the accurate determination of kinase inhibitor selectivity. Below are outlines of common methodologies employed in the characterization of the inhibitors discussed.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the enzymatic activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Test Compounds (e.g., pyrimido[5,4-d]pyrimidine analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative activity of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test Compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams visualize a key signaling pathway often targeted by pyrimidine-based inhibitors and a general workflow for assessing kinase inhibitor cross-reactivity.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic performance of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Ticagrelor. By examining different synthetic routes and presenting comparative data, this document aims to inform researchers and chemical process developers on the efficiency and practicality of various manufacturing strategies.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyrimido[5,4-d]pyrimidine class.[1] Its structure is foundational for the development of various therapeutic agents, particularly kinase inhibitors and receptor antagonists.[2] The presence of a chlorine atom and a methylthio group provides reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry. One of its most significant applications is as a precursor to Ticagrelor, a P2Y12 receptor antagonist that plays a crucial role in inhibiting platelet aggregation and thrombosis.[3][4][5][6][7]
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several pathways. Below is a comparison of two plausible routes, highlighting key performance indicators to aid in the selection of the most suitable method for a given research or production context.
Route 1: Multi-Step Synthesis from Diethyl Malonate
This linear synthesis builds the pyrimidine and then the fused pyrimidine ring in a sequential manner.
Data Presentation: Performance Metrics for Route 1
| Step | Reaction | Key Reagents | Typical Yield (%) | Estimated Reaction Time (hours) |
| 1 | Nitration of Diethyl Malonate | Fuming Nitric Acid, Sulfuric Acid | ~90% | 2-4 |
| 2 | Cyclization | Thiourea, Sodium Ethoxide | ~75% | 4-6 |
| 3 | Methylation | Dimethyl Sulfate, NaOH | ~80% | 2-3 |
| 4 | Chlorination | Phosphorus Oxychloride (POCl₃) | ~70% | 3-5 |
| 5 | Reduction of Nitro Group | Iron powder, Acetic Acid | ~85% | 4-6 |
| 6 | Pyrimidine Ring Formation | Formamide | ~60% | 8-12 |
| 7 | Final Chlorination | Phosphorus Oxychloride (POCl₃) | ~75% | 3-5 |
| Overall | ~15-20% | 26-41 |
Route 2: Convergent Synthesis from a Pre-formed Pyrimidine
This alternative approach involves the construction of the fused pyrimidine ring onto a pre-existing, functionalized pyrimidine.
Data Presentation: Performance Metrics for Route 2
| Step | Reaction | Key Reagents | Typical Yield (%) | Estimated Reaction Time (hours) |
| 1 | Synthesis of 6-aminouracil derivative | Varies | ~85% | 4-6 |
| 2 | Condensation and Cyclization | Diethoxymethyl acetate | ~65% | 6-8 |
| 3 | Chlorination and Thionation | POCl₃, Lawesson's reagent | ~50% (over two steps) | 8-10 |
| 4 | Methylation | Methyl iodide | ~90% | 2-3 |
| Overall | ~25-30% | 20-27 |
Experimental Protocols
Detailed Methodology for Route 1
Step 1: Synthesis of Diethyl 2-nitromalonate In a flask equipped with a stirrer and a dropping funnel, cooled in an ice-salt bath, a mixture of fuming nitric acid and concentrated sulfuric acid is prepared. Diethyl malonate is then added dropwise while maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred for an additional 2 hours and then poured onto crushed ice. The separated organic layer is washed with water and sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield diethyl 2-nitromalonate.
Step 2: Synthesis of 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine To a solution of sodium ethoxide in absolute ethanol, thiourea is added. The mixture is heated to 70°C, and a solution of diethyl 2-nitromalonate in ethanol is added dropwise. The reaction mixture is refluxed for 6 hours. After cooling, the precipitate is filtered, dissolved in water, and acidified with hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed with water, and dried to give 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.
Step 3: Synthesis of 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine The product from the previous step is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled to 10°C, and dimethyl sulfate is added dropwise. The mixture is stirred at room temperature for 3 hours. Acidification with hydrochloric acid to a pH of 2-3 precipitates the product, which is then filtered, washed, and dried.
Step 4: Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine The dihydroxy pyrimidine derivative is refluxed in an excess of phosphorus oxychloride for 4 hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting solid is filtered, washed with cold water, and dried to yield 4,6-dichloro-2-(methylthio)-5-nitropyrimidine.
Step 5: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-amine To a suspension of the nitro compound in acetic acid, iron powder is added portion-wise. The mixture is heated at 80-90°C for 5 hours. After completion of the reaction (monitored by TLC), the mixture is filtered hot, and the filtrate is concentrated. The residue is neutralized with a sodium carbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to give the amino derivative.[2]
Step 6: Synthesis of 8-Hydroxy-2-(methylthio)pyrimido[5,4-d]pyrimidine The 4,5-diaminopyrimidine derivative is heated in an excess of formamide at 180-190°C for 10 hours.[8] Upon cooling, the product precipitates, is filtered, washed with ethanol, and dried.
Step 7: Synthesis of this compound The hydroxy-pyrimido[5,4-d]pyrimidine is refluxed in phosphorus oxychloride for 4 hours. The excess POCl₃ is distilled off, and the residue is quenched with ice water. The solid product is filtered, washed thoroughly with water, and dried.
Detailed Methodology for Route 2
Step 1: Synthesis of 6-Amino-2-thiouracil A mixture of thiourea, ethyl cyanoacetate, and sodium ethoxide in ethanol is refluxed for 8 hours. The resulting precipitate is filtered, dissolved in water, and acidified to yield 6-amino-2-thiouracil.
Step 2: Synthesis of 2-Thio-pyrimido[5,4-d]pyrimidine-4,8(3H,7H)-dione 6-Amino-2-thiouracil is heated with diethoxymethyl acetate at 150°C for 7 hours. The reaction mixture is then cooled, and the solid product is collected by filtration and washed with ethanol.
Step 3: Synthesis of 4,8-Dichloro-2-(methylthio)pyrimidine The product from the previous step is treated with an excess of phosphorus oxychloride at reflux for 6 hours to effect chlorination. Subsequently, a portion of Lawesson's reagent is added, and reflux is continued for another 4 hours to introduce the sulfur atom. The excess POCl₃ is removed, and the residue is worked up as described in Route 1.
Step 4: Synthesis of this compound The dichloro-methylthio derivative undergoes selective methylation at the 2-position. The compound is dissolved in a suitable solvent like DMF, and methyl iodide is added in the presence of a mild base such as potassium carbonate. The reaction is stirred at room temperature for 3 hours. The product is isolated by precipitation with water, followed by filtration and drying.
Mandatory Visualizations
Synthetic Workflow for this compound (Route 1)
Caption: Multi-step synthesis of the target compound from diethyl malonate.
Signaling Pathway of P2Y12 Receptor Inhibition
Caption: Inhibition of platelet aggregation via the P2Y12 receptor by Ticagrelor.
Conclusion
The synthesis of this compound is a critical process for the production of important pharmaceuticals. While the multi-step synthesis from diethyl malonate is a well-established and logical pathway, the convergent approach starting from a uracil derivative may offer advantages in terms of overall yield and reduced step count, potentially leading to a more cost-effective and efficient process. The choice of synthetic route will ultimately depend on the specific requirements of the laboratory or manufacturing facility, including scale, available starting materials, and desired purity of the final product. The provided data and protocols serve as a valuable resource for making an informed decision in the synthesis of this key intermediate.
References
- 1. This compound | C7H5ClN4S | CID 15295215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. tandfonline.com [tandfonline.com]
- 4. Scientific and therapeutic insights into the role of the platelet P2Y12 receptor in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of P2Y12 Receptor in Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. of P2Y12 Receptor in Thrombosis | Oncohema Key [oncohemakey.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
The Expanding Therapeutic Landscape of Pyrimido[5,4-d]pyrimidine Scaffolds: A Comparative Review
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with diverse therapeutic potential is a continuous endeavor. Among the myriad of heterocyclic structures, the pyrimido[5,4-d]pyrimidine core has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the therapeutic potential of pyrimido[5,4-d]pyrimidine derivatives in oncology, virology, and inflammatory diseases, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.
A Versatile Core for Diverse Targets
The pyrimido[5,4-d]pyrimidine scaffold, a fused heterocyclic system, has proven to be a versatile template for the design of potent and selective inhibitors of various biological targets. Its rigid, planar structure provides a solid foundation for the strategic placement of substituents, enabling fine-tuning of its pharmacological properties. This has led to the development of compounds with significant activity in several key therapeutic areas.
Anticancer Potential: Targeting Key Kinase Signaling Pathways
In the realm of oncology, pyrimido[5,4-d]pyrimidine derivatives have shown considerable promise as inhibitors of critical protein kinases that drive tumor growth and proliferation. Notably, these compounds have been designed to target the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and phosphoinositide 3-kinase (PI3K), all of which are pivotal nodes in cancer signaling networks.
Comparative Efficacy of Pyrimido[5,4-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound/Drug | Target(s) | IC50 (nM) | Cell Line(s) | Reference |
| Pyrimido[5,4-d]pyrimidine Derivative 1 | EGFR | 18 | HT29, A549, H460, H1975 | [1] |
| Pyrimido[5,4-d]pyrimidine Derivative 2 | EGFR | 8-18 | HT29, A549, H460, H1975 | [1] |
| Pyrimido[4,5-d]pyrimidine Derivative 7f | CDK2 | 50 | - | [2] |
| Pyrimido[4,5-d]pyrimidine Derivative 17 | BTK | 1.2 | - | [3] |
| Pyrimido[4,5-d]pyrimidine Derivative 18 | BTK | 0.8 | - | [3] |
| Gefitinib (Iressa®) | EGFR | 26-37 | Various | [4] |
| Sorafenib (Nexavar®) | VEGFR-2, PDGFR, RAF kinases | 90 (VEGFR-2) | - | [5] |
| Idelalisib (Zydelig®) | PI3Kδ | 2.5 | - | [6] |
This table presents a selection of data to illustrate the potency of the pyrimido[5,4-d]pyrimidine scaffold in comparison to established kinase inhibitors. IC50 values can vary depending on assay conditions.
The data indicates that pyrimido[5,4-d]pyrimidine derivatives can exhibit potency comparable to, and in some cases exceeding, that of FDA-approved drugs. For instance, certain derivatives show single-digit nanomolar inhibition of EGFR, placing them in a similar efficacy range as gefitinib.[1][4]
Signaling Pathways in Cancer Targeted by Pyrimido[5,4-d]pyrimidines
The anticancer effects of these compounds are rooted in their ability to modulate key signaling cascades.
Antiviral Activity: A New Frontier
The pyrimido[5,4-d]pyrimidine scaffold has also demonstrated promising antiviral properties, particularly against coronaviruses. This opens up a new avenue for the development of broad-spectrum antiviral agents.
Comparative Antiviral Efficacy
| Compound/Drug | Virus | EC50 (µM) | Cell Line | Reference |
| Pyrimido[4,5-d]pyrimidine 7a | HCoV-229E | - (High Efficacy) | MRC-5 | [7] |
| Pyrimido[4,5-d]pyrimidine 7b | HCoV-229E | - (High Efficacy) | MRC-5 | [7] |
| Pyrimido[4,5-d]pyrimidine 7f | HCoV-229E | - (High Efficacy) | MRC-5 | [7] |
| Oseltamivir (Tamiflu®) | Influenza A and B | Varies by strain | - | [8][9] |
| Remdesivir (Veklury®) | SARS-CoV-2 | Varies by variant | Vero | [10] |
EC50 values represent the concentration required to inhibit viral replication by 50%. Direct comparison is challenging due to different viruses and assay systems.
While quantitative EC50 values for the pyrimido[5,4-d]pyrimidine derivatives against coronaviruses were not explicitly detailed in the initial reports, their "remarkable efficacy" suggests a promising area for further investigation.[7]
Anti-inflammatory Potential: Modulating Inflammatory Responses
Chronic inflammation is a hallmark of numerous diseases. Pyrimido[5,4-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Anti-inflammatory Activity
| Compound/Drug | Target | IC50 (µM) | Assay | Reference |
| Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine 12 | COX-1/COX-2 | 6.00 (in vivo) | Carrageenan-induced paw edema | [11] |
| Pyrimidine Derivative 2a | LOX | 42 | Linoleic acid oxidation | |
| Pyrimidine Derivative 2f | LOX | 47.5 | Linoleic acid oxidation | |
| Celecoxib (Celebrex®) | COX-2 | 0.04 | In vitro COX inhibition | |
| Indomethacin | COX-1/COX-2 | 0.21 (COX-1), 2.60 (COX-2) | In vitro COX inhibition |
IC50 values vary significantly between in vitro and in vivo assays.
The data suggests that pyrimido[5,4-d]pyrimidine derivatives can exert anti-inflammatory effects, although direct comparison with highly selective COX-2 inhibitors like celecoxib requires further structure-activity relationship studies to enhance potency and selectivity.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of pyrimido[5,4-d]pyrimidine scaffolds, detailed experimental protocols are essential.
In Vitro Kinase Inhibition Assay (e.g., EGFR)
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., pyrimido[5,4-d]pyrimidine derivative)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted test compound solution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final concentration of ATP should be at or near its Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Antiviral Assay (Cytopathic Effect Inhibition Assay)
This protocol provides a general method for assessing the antiviral activity of a compound against a virus that causes a cytopathic effect (CPE).
Materials:
-
Susceptible host cell line (e.g., Vero cells for SARS-CoV-2)
-
Cell culture medium
-
Virus stock
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
-
96-well plates
Procedure:
-
Seed the host cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the medium containing the diluted test compound.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated control wells (e.g., 24-72 hours).
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Anti-inflammatory Assay (LPS-induced TNF-α release in Macrophages)
This protocol describes a method to evaluate the anti-inflammatory effect of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kit for TNF-α
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-only control.
-
Determine the IC50 value from a dose-response curve.
Conclusion and Future Directions
The pyrimido[5,4-d]pyrimidine scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability and the ability to modulate its activity against a wide range of biological targets underscore its significance in medicinal chemistry. The data presented in this guide highlights the potential of these compounds to rival or even surpass existing treatments in oncology, and opens exciting new possibilities in antiviral and anti-inflammatory drug discovery.
Future research should focus on:
-
Optimizing Selectivity: Fine-tuning the scaffold to enhance selectivity for specific kinase isoforms or viral proteins to minimize off-target effects.
-
In Vivo Efficacy and Pharmacokinetics: Translating the potent in vitro activity into in vivo efficacy through comprehensive animal studies and pharmacokinetic profiling.
-
Exploring New Therapeutic Areas: Investigating the potential of this scaffold against other diseases where the identified targets play a crucial role.
By leveraging the versatility of the pyrimido[5,4-d]pyrimidine core, the scientific community is well-positioned to develop the next generation of targeted therapies for a multitude of human diseases.
References
- 1. Monitoring influenza virus susceptibility to oseltamivir using a new rapid assay, iART - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines: synthesis, 2D-QSAR, anti-inflammatory, analgesic and ulcerogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine: A Procedural Guide
The proper disposal of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a chemical compound utilized in research and development, is crucial for ensuring laboratory safety and environmental protection.[1] This guide provides a comprehensive, step-by-step procedure for its disposal, designed for researchers, scientists, and drug development professionals. The information is synthesized from safety data sheets and general hazardous chemical waste protocols.
Hazard Profile
This compound is classified as a hazardous substance with the following characteristics[2][3]:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
A summary of the hazard statements is provided in the table below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem and AK Scientific, Inc. Safety Data Sheet.[2][3]
Experimental Protocols: Proper Disposal Procedure
The recommended disposal method for this compound is to send it to an approved waste disposal plant.[2][4][5] The following procedure outlines the necessary steps for the safe handling and disposal of this chemical waste.
1. Waste Minimization: Before beginning any experiment, review the protocol to ensure that the quantity of this compound used is minimized to reduce waste generation.[6]
2. Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[2][5]
3. Waste Collection and Segregation:
-
Container Selection: Use a designated, compatible, and leak-proof container with a screw-on cap for collecting the waste.[7][8] The container must be in good condition, with no cracks or leaks.[8] Do not use food containers.[6]
-
Segregation: Segregate solid and liquid waste.[6] Store this chemical waste separately from incompatible materials, such as strong oxidizing agents.[2] It is generally recommended to segregate waste into categories like halogenated organics.[6]
-
Filling: Do not fill liquid waste containers to more than 80% capacity.[6]
-
Container Closure: Keep the waste container closed except when adding waste.[7][8]
4. Waste Labeling:
-
Labeling: Clearly label the waste container with the words "Hazardous Waste".[8][9]
-
Contents: The label must include the full chemical name, "this compound," and its concentration.[6][9] Avoid using abbreviations or chemical formulas.[6][9] For mixtures, list all constituents and their approximate percentages.[6]
-
Contact Information: Include the name and contact information of the principal investigator and the laboratory location.[9]
5. Storage:
-
Designated Area: Store the waste in a designated, well-ventilated, and secure area.[2][7]
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray, to contain any potential leaks or spills.[7] The secondary container should be chemically compatible and have a capacity of at least 110% of the primary container's volume.[7]
-
Time and Quantity Limits: Adhere to your institution's storage time and quantity limits for hazardous waste.[7]
6. Disposal Request:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[9]
7. Empty Container Disposal:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8][10]
-
Rinsate Collection: The rinsate from the triple rinsing must be collected and disposed of as hazardous waste.[8]
-
Final Disposal: After triple rinsing and air-drying, and once free of any chemical residue, the container may be disposed of in the regular trash or recycling, provided all hazardous warning labels have been removed or defaced.[10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 176637-10-8 this compound AKSci 9258AA [aksci.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C7H5ClN4S | CID 15295215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
This document provides crucial safety and logistical protocols for the handling and disposal of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine (CAS No: 176637-10-8).[1][2][3] Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of research. This guidance is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. The known hazards associated with this compound are summarized below.[4] Always consult the most recent Safety Data Sheet (SDS) before beginning work.
| Hazard Statement | GHS Classification | Potential Risk |
| H302: Harmful if swallowed | Acute toxicity, oral (Warning) | Ingestion may lead to adverse health effects. |
| H315: Causes skin irritation | Skin corrosion/irritation (Warning) | Direct contact can cause skin redness, itching, and inflammation.[4] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Warning) | Direct contact can cause significant eye damage.[4] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) | Inhalation of dust or powder may irritate the respiratory system.[4] |
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure. The level of PPE required is dependent on the specific laboratory activity being performed.
| Activity Level | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low Hazard (e.g., handling sealed containers) | Well-ventilated laboratory | Single pair of nitrile gloves | Safety glasses with side shields | Standard laboratory coat | Not typically required |
| Moderate Hazard (e.g., weighing, preparing solutions) | Certified chemical fume hood[5][6] | Double-gloving with nitrile gloves | Chemical splash goggles | Impermeable, long-sleeved lab coat; disposable sleeves | Required if work cannot be performed in a fume hood or if irritation is experienced; use a NIOSH-approved N95 respirator or higher. |
| High Hazard (e.g., large-scale work, risk of aerosolization) | Certified chemical fume hood and/or glove box | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Chemical splash goggles and a face shield[5] | Disposable, solid-front gown over a lab coat | A full-face respirator may be required if exposure limits are exceeded or symptoms occur.[7] |
Operational Workflow
A systematic workflow is essential to ensure safety and prevent contamination. The following diagram illustrates the recommended sequence of operations for handling this compound.
Caption: Step-by-step workflow for the safe handling and disposal of the compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is certified and functioning correctly. Prepare all necessary equipment and reagents. Clearly label all containers.
-
Don PPE : Put on all personal protective equipment as detailed in the table above for the appropriate hazard level.[5] Inspect gloves for any signs of damage before use.
-
Handling : Conduct all manipulations of the solid compound or its solutions inside a chemical fume hood to prevent inhalation of dust or vapors.[5][6] Use a spatula for transferring the solid and avoid creating dust.
-
Post-Handling : After completing the work, decontaminate all surfaces and equipment.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves. Do not eat, drink, or smoke in the laboratory area.[5]
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety. This compound is a halogenated organic compound and must be treated as hazardous waste.[6]
-
Waste Collection :
-
Collect all waste, including excess reagent, contaminated materials (e.g., wipes, pipette tips), and used PPE, in a designated, chemically compatible, and leak-proof container.[6]
-
Do not mix with incompatible materials.
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6]
-
-
Waste Labeling :
-
Waste Storage and Disposal :
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Follow your institution's guidelines for arranging the final disposal through the Environmental Health & Safety (EH&S) department.
-
Emergency Procedures
Immediate and appropriate action is vital in case of accidental exposure or spills.
| Incident | Immediate Action |
| Spill | Evacuate the immediate area. Absorb the spill using an inert material (e.g., sand, vermiculite) and collect it into a sealed container for hazardous waste.[6] Do not allow the chemical to enter drains. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or symptoms like coughing or wheezing develop, seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
References
- 1. echemi.com [echemi.com]
- 2. This compound CAS#: 176637-10-8 [m.chemicalbook.com]
- 3. This compound | 176637-10-8 [chemicalbook.com]
- 4. This compound | C7H5ClN4S | CID 15295215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
